Product packaging for Ac-AAVALLPAVLLALLAP-LEVD-CHO(Cat. No.:)

Ac-AAVALLPAVLLALLAP-LEVD-CHO

Cat. No.: B12380081
M. Wt: 1998.4 g/mol
InChI Key: NBDXLHCJYZCDBW-IQNPODPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a useful research compound. Its molecular formula is C96H164N20O25 and its molecular weight is 1998.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H164N20O25 B12380081 Ac-AAVALLPAVLLALLAP-LEVD-CHO

Properties

Molecular Formula

C96H164N20O25

Molecular Weight

1998.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C96H164N20O25/c1-45(2)36-64(84(129)99-56(22)79(124)105-66(38-47(5)6)87(132)108-65(37-46(3)4)85(130)102-60(26)95(140)115-34-28-31-72(115)91(136)109-68(40-49(9)10)86(131)104-63(32-33-73(119)120)83(128)114-76(53(17)18)93(138)103-62(44-117)43-74(121)122)107-88(133)69(41-50(11)12)110-94(139)77(54(19)20)113-82(127)59(25)100-90(135)71-30-29-35-116(71)96(141)70(42-51(13)14)111-89(134)67(39-48(7)8)106-80(125)57(23)101-92(137)75(52(15)16)112-81(126)58(24)98-78(123)55(21)97-61(27)118/h44-60,62-72,75-77H,28-43H2,1-27H3,(H,97,118)(H,98,123)(H,99,129)(H,100,135)(H,101,137)(H,102,130)(H,103,138)(H,104,131)(H,105,124)(H,106,125)(H,107,133)(H,108,132)(H,109,136)(H,110,139)(H,111,134)(H,112,126)(H,113,127)(H,114,128)(H,119,120)(H,121,122)/t55-,56-,57-,58-,59-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-,76-,77-/m0/s1

InChI Key

NBDXLHCJYZCDBW-IQNPODPBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Cell Permeability of Ac-AAVALLPAVLLALLAP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide Ac-AAVALLPAVLLALLAP, composed of a sequence of hydrophobic amino acids, is predicted to exhibit characteristics of a cell-penetrating peptide (CPP). Its l-amino acid composition suggests a potential for direct translocation across cellular membranes, a feature of significant interest for intracellular drug delivery. This technical guide provides a comprehensive overview of the methodologies required to elucidate the cell permeability of this novel peptide. It details experimental protocols for quantitative analysis of cellular uptake, visualization of intracellular localization, and investigation of the potential mechanisms of entry. Furthermore, this guide presents data from representative hydrophobic/amphipathic CPPs to serve as a benchmark for future studies on Ac-AAVALLPAVLLALLAP.

Introduction to Ac-AAVALLPAVLLALLAP and Cell-Penetrating Peptides

The sequence Ac-AAVALLPAVLLALLAP is rich in hydrophobic residues such as Alanine (A), Valine (V), and Leucine (L), with interspersed Proline (P) residues. This composition suggests an amphipathic nature, a common characteristic of cell-penetrating peptides (CPPs). CPPs are a class of peptides capable of traversing cellular membranes and delivering various molecular cargoes into the cytoplasm.[1][2][3] They are broadly categorized as cationic, amphipathic, and hydrophobic.[1] Given its sequence, Ac-AAVALLPAVLLALLAP likely falls into the hydrophobic or amphipathic category.

The mechanism of cellular entry for CPPs can be broadly divided into two main pathways: energy-dependent endocytosis and energy-independent direct translocation.[1][4] The specific pathway utilized often depends on the peptide's physicochemical properties, its concentration, the cargo it carries, and the cell type. Understanding the cell permeability and uptake mechanism of Ac-AAVALLPAVLLALLAP is crucial for its potential application in drug delivery systems.[2][3][5][6][7]

Quantitative Analysis of Cellular Uptake

To assess the cell permeability of Ac-AAVALLPAVLLALLAP, quantitative methods are essential. These typically involve labeling the peptide with a fluorescent probe and measuring the fluorescence associated with cells after incubation.

Representative Quantitative Data for Amphipathic/Hydrophobic CPPs

Due to the novelty of Ac-AAVALLPAVLLALLAP, specific quantitative data on its cellular uptake is not yet available. However, data from studies on other hydrophobic or amphipathic CPPs can provide a useful reference point. The following table summarizes typical quantitative uptake data for such peptides.

Peptide (Example)Cell LineConcentration (µM)Incubation Time (h)Uptake Efficiency (% of positive cells)Mean Fluorescence Intensity (Arbitrary Units)Reference
PenetratinHeLa101>95%1500Fictional Example
pVECCHO-K152~90%1200Fictional Example
TP10A549101>98%2000Fictional Example

Note: This table presents fictional yet representative data based on typical findings for well-characterized CPPs to illustrate how such data should be structured.

Experimental Protocols for Quantitative Uptake

Flow cytometry is a high-throughput method to quantify the percentage of cells that have internalized the peptide and the relative amount of peptide per cell.[1]

Protocol:

  • Peptide Labeling: Synthesize Ac-AAVALLPAVLLALLAP with a fluorescent label (e.g., FITC, TAMRA) at the N-terminus.

  • Cell Culture: Seed cells (e.g., HeLa, A549) in a 24-well plate and culture to 70-80% confluency.[8]

  • Incubation: Replace the culture medium with a fresh medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10 µM). Incubate for a defined period (e.g., 1, 2, 4 hours) at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to avoid cleaving the peptide from the cell surface.

  • Analysis: Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in a suitable channel (e.g., FITC channel).

  • Data Interpretation: The percentage of fluorescent cells represents the uptake efficiency, and the mean fluorescence intensity corresponds to the amount of internalized peptide.

This method provides an average quantification of peptide uptake across a cell population.[9][10]

Protocol:

  • Peptide Labeling and Cell Culture: As described for flow cytometry.

  • Incubation and Washing: As described for flow cytometry.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).[10]

  • Fluorometry: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths.

  • Normalization: Normalize the fluorescence intensity to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).

Visualization of Intracellular Localization

Confocal microscopy is used to visualize the subcellular localization of the peptide, providing insights into its mechanism of entry and intracellular fate.

Experimental Protocol for Confocal Microscopy

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Incubation: Incubate the cells with the fluorescently labeled Ac-AAVALLPAVLLALLAP as described previously.

  • Counterstaining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).

  • Washing: Gently wash the cells with PBS.

  • Imaging: Image the live cells using a confocal microscope. Acquire images in the channels corresponding to the peptide and any counterstains.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the peptide (e.g., punctate endosomal-like distribution vs. diffuse cytosolic distribution).

Investigation of Uptake Mechanism

To determine whether the uptake of Ac-AAVALLPAVLLALLAP is energy-dependent (endocytosis) or energy-independent (direct translocation), several experiments can be performed.[4]

Temperature Dependence

Endocytosis is an active process that is inhibited at low temperatures.

Protocol:

  • Pre-incubation: Pre-incubate cells at 4°C for 30 minutes.

  • Incubation: Add the fluorescently labeled peptide and incubate at 4°C for the desired time. A parallel experiment should be run at 37°C as a control.

  • Analysis: Quantify the uptake using flow cytometry or fluorometry. A significant reduction in uptake at 4°C suggests an energy-dependent mechanism.[4]

Endocytosis Inhibitors

Pharmacological inhibitors of specific endocytic pathways can help to identify the route of entry.

Protocol:

  • Pre-incubation: Pre-incubate cells with an endocytosis inhibitor for 30-60 minutes. Common inhibitors include:

    • Chlorpromazine: Inhibits clathrin-mediated endocytosis.

    • Amiloride: Inhibits macropinocytosis.[4]

    • Filipin: Inhibits caveolin-mediated endocytosis.

  • Incubation: Add the fluorescently labeled peptide in the continued presence of the inhibitor.

  • Analysis: Quantify the uptake and compare it to a control without the inhibitor.

Visualizations

Experimental Workflow

experimental_workflow cluster_quantification Quantitative Analysis cluster_visualization Visualization cluster_mechanism Mechanism of Uptake flow_cytometry Flow Cytometry fluorometry Fluorometry confocal Confocal Microscopy temp_dependence Temperature Dependence (4°C vs 37°C) inhibitors Endocytosis Inhibitors peptide_synthesis Synthesize & Label Peptide cell_culture Cell Culture peptide_synthesis->cell_culture incubation Incubate Cells with Peptide cell_culture->incubation washing Wash Cells incubation->washing washing->flow_cytometry washing->fluorometry washing->confocal washing->temp_dependence washing->inhibitors

Caption: A typical experimental workflow for characterizing the cell permeability of a novel peptide.

Potential Cellular Uptake Pathways

uptake_pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space peptide Ac-AAVALLPAVLLALLAP direct_translocation Direct Translocation peptide->direct_translocation Energy-independent endocytosis Endocytosis peptide->endocytosis Energy-dependent cytosol Cytosol direct_translocation->cytosol endosome Endosome endocytosis->endosome endosome->cytosol Endosomal Escape lysosome Lysosome endosome->lysosome

References

The LEVD Peptide Sequence: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The tetrapeptide sequence Leucine-Glutamic Acid-Valine-Aspartic Acid (LEVD) is a crucial motif recognized by specific members of the caspase family of proteases, key mediators of apoptosis and inflammation. This technical guide provides an in-depth exploration of the function of the LEVD sequence, its interaction with caspases, and its application in experimental research and drug development.

Core Function: A Substrate for Inflammatory Caspases

The LEVD sequence is predominantly recognized as a substrate for inflammatory caspases, most notably caspase-4 . Caspases are cysteine-aspartic proteases that cleave their substrates C-terminal to an aspartic acid residue. The specificity of this cleavage is determined by the four amino acid residues immediately upstream of the cleavage site (the P4 to P1 positions). In the LEVD sequence, the aspartic acid (D) at the P1 position is the cleavage site.

While LEVD is an optimal sequence for caspase-4, there is a degree of overlapping specificity among the caspase family. For instance, caspase-1 and caspase-5 have also been shown to recognize and cleave the LEVD sequence, albeit with potentially different efficiencies. This cross-reactivity is an important consideration in the design and interpretation of experiments using LEVD-based probes. In contrast, the canonical substrate for the executioner caspase-3 is the DEVD sequence, and for caspase-9, it is LEHD.

Role in Signaling Pathways

The cleavage of LEVD-containing substrates is a key event in the non-canonical inflammasome pathway , a critical component of the innate immune response. This pathway is typically activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

Below is a diagram illustrating the activation of the non-canonical inflammasome and the central role of caspase-4.

non_canonical_inflammasome cluster_cytosol Cytosol cluster_membrane Cell Membrane LPS Intracellular LPS pro_caspase4 Pro-caspase-4 LPS->pro_caspase4 binds & activates caspase4 Active Caspase-4 pro_caspase4->caspase4 autocleavage pro_GSDMD Pro-Gasdermin D caspase4->pro_GSDMD cleaves at LEVD-like site pro_IL1b Pro-IL-1β caspase4->pro_IL1b cleaves pro_IL18 Pro-IL-18 caspase4->pro_IL18 cleaves GSDMD_N Gasdermin D N-terminal fragment pro_GSDMD->GSDMD_N pore Pore Formation GSDMD_N->pore IL1b Mature IL-1β pro_IL1b->IL1b Extracellular Space Extracellular Space IL1b->Extracellular Space IL18 Mature IL-18 pro_IL18->IL18 IL18->Extracellular Space pyroptosis Pyroptosis pore->pyroptosis

Non-canonical inflammasome pathway.

In this pathway, intracellular LPS directly binds to and activates pro-caspase-4, leading to its dimerization and autocatalytic cleavage. Active caspase-4 then cleaves downstream substrates, including Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines such as IL-1β and IL-18. The cleavage of GSDMD by caspase-4 occurs at a site with a sequence similar to LEVD.

Quantitative Analysis of LEVD-Caspase Interaction

The efficiency of caspase cleavage of a particular substrate is determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio.

Substrate SequencePrimary Target Caspase(s)Relative Cleavage EfficiencyNotes
LEVD Caspase-4 , Caspase-1, Caspase-5High for Caspase-4Optimal sequence for detecting caspase-4 activity.
DEVDCaspase-3, Caspase-7High for Caspase-3/7The canonical substrate for executioner caspases.
IETDCaspase-8High for Caspase-8A key substrate in the extrinsic apoptosis pathway.
LEHDCaspase-9High for Caspase-9Central to the intrinsic apoptosis pathway.
YVADCaspase-1High for Caspase-1An early identified substrate for caspase-1.
WEHDCaspase-1Very High for Caspase-1A highly optimized substrate for caspase-1.

This table represents a qualitative summary based on available literature. Actual kinetic parameters can vary depending on the specific assay conditions and the reporting molecule attached to the peptide.

Experimental Protocols

The LEVD peptide sequence is integral to synthetic substrates used to measure caspase activity in vitro and in cell-based assays. These substrates typically consist of the LEVD tetrapeptide linked to a reporter molecule, either a chromophore (like p-nitroaniline, pNA) for colorimetric assays or a fluorophore (like 7-amino-4-trifluoromethylcoumarin, AFC) for fluorometric assays.

Colorimetric Caspase-4 Activity Assay using Ac-LEVD-pNA

This protocol outlines a general procedure for measuring caspase-4 activity in cell lysates using the chromogenic substrate Ac-LEVD-pNA.

Workflow Diagram:

colorimetric_assay_workflow start Start: Cell Culture (Treated and Untreated) harvest Harvest Cells start->harvest lyse Lyse Cells on Ice (Lysis Buffer) harvest->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant protein_quant Determine Protein Concentration (e.g., Bradford Assay) supernatant->protein_quant assay_setup Set up Assay Plate: - Cell Lysate - 2X Reaction Buffer - Ac-LEVD-pNA Substrate protein_quant->assay_setup incubate Incubate at 37°C assay_setup->incubate read Read Absorbance at 405 nm incubate->read analyze Analyze Data: - Subtract Background - Normalize to Protein Concentration - Calculate Fold Change read->analyze

Colorimetric caspase assay workflow.

Materials:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol.

  • Substrate: Ac-LEVD-pNA (stock solution of 10 mM in DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare Cell Lysates:

    • Induce apoptosis or inflammation in your cell line of interest. Include an untreated control.

    • Harvest 1-5 x 106 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of each lysate.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the Ac-LEVD-pNA stock solution (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate but no lysate).

    • Normalize the absorbance readings to the protein concentration of the cell lysates.

    • Calculate the fold-increase in caspase-4 activity by comparing the normalized absorbance of the treated samples to the untreated control.

Fluorometric Caspase-4 Activity Assay using Ac-LEVD-AFC

This protocol provides a more sensitive method for detecting caspase-4 activity using the fluorogenic substrate Ac-LEVD-AFC.

Materials:

  • Cell Lysis Buffer: (Same as colorimetric assay)

  • 2X Reaction Buffer: (Same as colorimetric assay)

  • Substrate: Ac-LEVD-AFC (stock solution of 1 mM in DMSO).

  • 96-well black microplate.

  • Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.

Procedure:

  • Prepare Cell Lysates: Follow the same procedure as for the colorimetric assay.

  • Assay Reaction:

    • In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the Ac-LEVD-AFC stock solution (final concentration 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Subtract the fluorescence of a blank well.

    • Normalize the fluorescence readings to the protein concentration.

    • Determine the fold-increase in caspase-4 activity by comparing the normalized fluorescence of the treated samples to the untreated control.

Endogenous Substrates and Drug Development Implications

The identification of endogenous protein substrates containing the LEVD or similar cleavage motifs is an active area of research. As previously mentioned, Gasdermin D is a key substrate for caspase-4 in the non-canonical inflammasome pathway. The cleavage of other cellular proteins by caspase-4 is likely to play a role in the cellular response to infection and inflammation.

For drug development professionals, the LEVD sequence and its interaction with caspase-4 present several opportunities:

  • High-Throughput Screening: LEVD-based substrates are ideal for high-throughput screening of small molecule libraries to identify inhibitors or activators of caspase-4.

  • Biomarker Development: The detection of cleaved LEVD-containing substrates in biological samples could serve as a biomarker for caspase-4 activation and associated inflammatory diseases.

  • Therapeutic Targeting: The development of specific inhibitors that block the interaction of caspase-4 with its substrates could be a therapeutic strategy for diseases driven by excessive inflammation and pyroptosis.

Conclusion

The LEVD peptide sequence is a powerful tool for studying the function of inflammatory caspases, particularly caspase-4. Understanding its interaction with these proteases, the signaling pathways in which it participates, and the experimental methodologies for its use is essential for researchers in the fields of apoptosis, inflammation, and immunology. For those involved in drug development, the LEVD motif provides a basis for designing assays to discover and characterize novel therapeutics targeting inflammatory disease.

The Caspase-4 Inhibitor Ac-AAVALLPAVLLALLAP-LEVD-CHO: A Technical Guide to its Role in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed technical overview of the inflammatory pathways modulated by the caspase-4 inhibitor Ac-AAVALLPAVLLALLAP-LEVD-CHO. Due to the limited availability of specific research data on this full peptide-inhibitor conjugate, this guide focuses on the well-documented effects of its active component, Ac-LEVD-CHO , a known inhibitor of caspase-4. The N-terminal peptide, Ac-AAVALLPAVLLALLAP, is a putative cell-penetrating peptide designed to enhance intracellular delivery of the active LEVD-CHO moiety.

Executive Summary

This compound is a cell-permeable inhibitor of caspase-4, a key enzyme in the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune response to intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By inhibiting caspase-4, this compound effectively blocks the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β), and a form of inflammatory cell death known as pyroptosis. This guide details the mechanism of action, presents quantitative data on its effects, provides example experimental protocols for its study, and visualizes the relevant biological and experimental pathways.

Mechanism of Action: Inhibition of the Non-Canonical Inflammasome

The primary mechanism of Ac-LEVD-CHO involves the direct inhibition of caspase-4. In humans, caspase-4 (and its murine ortholog, caspase-11) functions as a direct receptor for cytosolic LPS.

The Non-Canonical Inflammasome Pathway:

  • LPS Recognition: Upon infection with Gram-negative bacteria, LPS can enter the cytoplasm of host cells.

  • Caspase-4 Activation: Cytosolic LPS directly binds to the CARD domain of pro-caspase-4, inducing its oligomerization and auto-activation.

  • Gasdermin D Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD).

  • Pyroptosis: The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to cell swelling, lysis (pyroptosis), and the release of cellular contents.

  • NLRP3 Inflammasome Activation: The GSDMD-induced ion flux, particularly potassium efflux, activates the NLRP3 inflammasome complex.

  • Caspase-1 Activation: The NLRP3 inflammasome recruits and activates pro-caspase-1.

  • Cytokine Maturation: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell, propagating the inflammatory response.

Ac-LEVD-CHO, by inhibiting caspase-4, prevents all subsequent downstream events, making it a potent tool for studying and potentially mitigating inflammatory conditions driven by intracellular LPS.

NonCanonical_Inflammasome cluster_cell Host Cell Cytosol cluster_outside Extracellular Space LPS Cytosolic LPS Casp4 Pro-Caspase-4 LPS->Casp4 binds ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 activates GSDMD Gasdermin D ActiveCasp4->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 activates via K+ efflux Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores Casp1 Pro-Caspase-1 NLRP3->Casp1 recruits ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 activates ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b cleaves IL1b Mature IL-1β ProIL1b->IL1b Secreted_IL1b Secreted IL-1β IL1b->Secreted_IL1b secreted Inhibitor Ac-LEVD-CHO Inhibitor->ActiveCasp4 inhibits WesternBlot_Workflow start Cell Culture & Treatment (Inhibitor + LPS) lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Caspase-4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Analysis of Caspase-4 Cleavage detection->end

The Cutting Edge of Innate Immunity: A Technical Guide to Selective Caspase-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. A key component of this system is the inflammasome, a multi-protein complex that triggers inflammatory responses and a form of programmed cell death known as pyroptosis. Human caspase-4, along with its close homolog caspase-5 and murine ortholog caspase-11, plays a pivotal role in the non-canonical inflammasome pathway. This pathway is activated by the direct binding of cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the caspase's CARD domain. This interaction leads to caspase-4 oligomerization and activation, initiating a signaling cascade that results in the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18. Given its central role in inflammatory diseases such as sepsis, inflammatory bowel disease (IBD), and potentially in conditions like atherosclerosis and severe COVID-19, the selective inhibition of caspase-4 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the research applications of selective caspase-4 inhibition, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Quantitative Data on Selective Caspase-4 Inhibitors

The development of selective inhibitors for caspase-4 is an active area of research. Below is a summary of the quantitative data for some of the most commonly cited selective and potent inhibitors of caspase-4.

InhibitorTypeTarget(s)Potency (Ki/IC50)FormulationKey Applications
VRT-043198 Small MoleculeCaspase-1, Caspase-4Ki: <0.6 nM (Caspase-4), 0.8 nM (Caspase-1)[1]Active metabolite of VX-765Preclinical studies of inflammatory diseases
VX-765 (Belnacasan) ProdrugCaspase-1, Caspase-4IC50 (in cells): 0.67 µM (PBMCs, for IL-1β release)[1]Orally bioavailable prodrugClinical trials for inflammatory diseases (e.g., psoriasis)
Ac-LEVD-CHO Peptide AldehydeCaspase-4IC50 not specified in reviewed literatureCell-permeableIn vitro studies of caspase-4 function, positive control in screening assays[2][3]
Z-LEVD-FMK Peptide Fluoromethyl KetoneCaspase-4IC50 not specified in reviewed literatureCell-permeable, irreversibleIn vitro studies of ER stress-induced apoptosis and inflammation[4]
Ac-FLTD-CMK Peptide Chloromethyl KetoneInflammatory CaspasesIC50: 1.49 µM (Caspase-4), 46.7 nM (Caspase-1), 329 nM (Caspase-5)[5]Cell-permeableIn vitro studies targeting GSDMD cleavage by inflammatory caspases

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in caspase-4 signaling and the workflows for its investigation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key concepts.

Caspase4_Signaling_Pathway Non-Canonical Inflammasome Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Gram-negative_bacteria Gram-negative bacteria LPS LPS Gram-negative_bacteria->LPS releases GBP1 GBP1 LPS->GBP1 binds Caspase4_inactive Pro-Caspase-4 GBP1->Caspase4_inactive recruits Caspase4_active Active Caspase-4 Caspase4_inactive->Caspase4_active oligomerization & auto-activation GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N NLRP3_inflammasome NLRP3 Inflammasome GSDMD_N->NLRP3_inflammasome activates via K+ efflux Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Caspase1_inactive Pro-Caspase-1 NLRP3_inflammasome->Caspase1_inactive Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1_active->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Pyroptosis->IL1b releases Pyroptosis->IL18 releases Inhibitor Selective Caspase-4 Inhibitor Inhibitor->Caspase4_active inhibits

Caption: Caspase-4 Signaling Pathway.

Caspase4_Inhibitor_Screening_Workflow Caspase-4 Inhibitor Screening Workflow cluster_workflow start Start recombinant_casp4 Recombinant Human Caspase-4 start->recombinant_casp4 assay_plate 384-well plate incubation recombinant_casp4->assay_plate substrate Fluorogenic Substrate (Ac-LEVD-AFC) substrate->assay_plate compounds Test Compounds compounds->assay_plate fluorescence_reader Fluorescence Plate Reader (Ex: 400 nm, Em: 505 nm) assay_plate->fluorescence_reader data_analysis Data Analysis (IC50 determination) fluorescence_reader->data_analysis hit_validation Hit Validation data_analysis->hit_validation positive_control Positive Control (Ac-LEVD-CHO) positive_control->assay_plate negative_control Negative Control (DMSO) negative_control->assay_plate

Caption: Caspase-4 Inhibitor Screening Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide step-by-step methodologies for key experiments in the study of selective caspase-4 inhibition.

In Vitro Caspase-4 Activity Assay

This protocol is designed to measure the enzymatic activity of caspase-4 and to determine the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

  • Recombinant human caspase-4

  • Caspase-4 fluorogenic substrate: Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% (v/v) glycerol, 2 mM EDTA, 0.1% (w/v) CHAPS, 10 mM DTT (add fresh)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor: Ac-LEVD-CHO

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare the assay buffer and add DTT immediately before use.

  • In a microplate, add 2 µL of the test compound at various concentrations. For controls, add 2 µL of DMSO (negative control) or Ac-LEVD-CHO (positive control).

  • Add 50 µL of recombinant human caspase-4 (final concentration, e.g., 10 nM) diluted in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Prepare the substrate solution by diluting Ac-LEVD-AFC in assay buffer to a final concentration of 50 µM.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Continue to monitor the fluorescence every 5 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Caspase-4-Dependent Pyroptosis Induction and Measurement in a Human Monocytic Cell Line (THP-1)

This protocol describes how to induce caspase-4-dependent pyroptosis in THP-1 cells by delivering LPS into the cytosol and how to quantify cell death.

Materials:

  • Human monocytic THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS from E. coli O111:B4

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM I Reduced Serum Medium

  • Selective caspase-4 inhibitor (e.g., Z-LEVD-FMK)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Inhibitor Treatment:

    • Pre-treat the differentiated THP-1 cells with the selective caspase-4 inhibitor (e.g., 20 µM Z-LEVD-FMK) or vehicle (DMSO) for 1 hour.

  • LPS Transfection to Induce Pyroptosis:

    • Prepare the LPS-transfection reagent complex. In a sterile tube, dilute LPS to 2 µg/mL in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted LPS and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Carefully add the LPS-transfection reagent complex to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

  • Measurement of Pyroptosis (LDH Release):

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Determine the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's protocol.

    • To determine the maximum LDH release, lyse control cells with the lysis buffer provided in the kit.

    • Calculate the percentage of LDH release as an indicator of pyroptosis: % Cytotoxicity = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.

In Vivo Mouse Model of Sepsis and Treatment with a Caspase-4/11 Inhibitor

This protocol outlines a cecal ligation and puncture (CLP) model of sepsis in mice to evaluate the in vivo efficacy of a selective caspase-4/11 inhibitor.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 4-0 silk)

  • 21-gauge needle

  • Selective caspase-4/11 inhibitor (e.g., VX-765) or vehicle control

  • Saline solution

  • Heating pad

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mice using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the abdomen and sterilize the surgical area with an antiseptic solution.

  • Cecal Ligation and Puncture (CLP) Surgery:

    • Make a 1-2 cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum with a 4-0 silk suture at approximately 50% of its length from the distal end, ensuring not to occlude the bowel.

    • Puncture the ligated cecum once with a 21-gauge needle (single puncture for moderate sepsis).

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity.

    • Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Post-operative Care and Inhibitor Administration:

    • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

    • Place the mice on a heating pad to maintain body temperature during recovery from anesthesia.

    • Administer the selective caspase-4/11 inhibitor (e.g., VX-765, 50 mg/kg, orally or intraperitoneally) or vehicle control at a designated time point post-CLP (e.g., 1 hour and 12 hours post-surgery).

  • Monitoring and Outcome Assessment:

    • Monitor the mice for survival over a period of 7 days.

    • At specific time points (e.g., 24 hours post-CLP), a subset of mice can be euthanized to collect blood and tissues for analysis.

    • Measure inflammatory cytokine levels (e.g., IL-1β, IL-18, TNF-α) in the serum by ELISA.

    • Assess bacterial load in the blood and peritoneal lavage fluid by plating on agar plates.

    • Perform histological analysis of organs (e.g., lung, liver, kidney) to evaluate tissue damage.

Conclusion

Selective inhibition of caspase-4 represents a targeted and promising approach for the treatment of a range of inflammatory diseases driven by the non-canonical inflammasome pathway. The availability of potent and selective inhibitors like VX-765 has enabled significant progress in understanding the role of caspase-4 in health and disease. The detailed experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic potential of targeting this key inflammatory caspase. As our understanding of the intricate regulation of the innate immune system deepens, the development of next-generation caspase-4 inhibitors holds the key to novel and effective treatments for conditions with high unmet medical needs.

References

An In-depth Technical Guide to Ac-AAVALLPAVLLALLAP-LEVD-CHO: A Cell-Permeable Caspase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the chimeric peptide Ac-AAVALLPAVLLALLAP-LEVD-CHO. This molecule is a potent and cell-permeable inhibitor of caspase-4, an enzyme implicated in cellular stress responses and inflammatory signaling pathways. This document details its mechanism of action, potential applications in research and therapeutics, and provides standardized protocols for its use.

Core Structure and Chemical Properties

This compound is a synthetic peptide conjugate designed for efficient intracellular delivery and targeted inhibition of caspase-4. Its structure is modular, consisting of three key components:

  • An N-terminal Acetyl (Ac) group: This modification protects the peptide from enzymatic degradation by exopeptidases, enhancing its stability in biological systems.

  • A Cell-Permeating Peptide (CPP): The sequence AAVALLPAVLLALLAP is a hydrophobic peptide derived from the Kaposi fibroblast growth factor (K-FGF). This domain facilitates the translocation of the molecule across the cell membrane.

  • A Caspase-4 Recognition and Inhibition Sequence: The tetrapeptide Leu-Glu-Val-Asp (LEVD) is a known recognition motif for caspase-4. The C-terminal aldehyde group (CHO) acts as a reversible covalent inhibitor by forming a thiohemiacetal adduct with the catalytic cysteine residue in the active site of the caspase.

A summary of the key chemical properties is provided in the table below.

PropertyValue
Full Name Acetyl-Alanyl-Alanyl-Valyl-Alanyl-Leucyl-Leucyl-Prolyl-Alanyl-Valyl-Leucyl-Leucyl-Alanyl-Leucyl-Leucyl-Alanyl-Prolyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde
Molecular Formula C₉₆H₁₆₄N₂₀O₂₅
Molecular Weight 1998.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents. Limited solubility in aqueous solutions.

Mechanism of Action: Targeting Intracellular Caspase-4

This compound exerts its biological effect through a two-step process, as illustrated in the workflow below.

G Mechanism of Action of this compound cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Inhibitor_ext This compound Inhibitor_int This compound Inhibitor_ext->Inhibitor_int Cell Penetration via AAVALLPAVLLALLAP Membrane Inhibited_Caspase4 Inhibited Caspase-4 Complex Inhibitor_int->Inhibited_Caspase4 Caspase4 Inactive Caspase-4 Active_Caspase4 Active Caspase-4 Caspase4->Active_Caspase4 Activation Signal Active_Caspase4->Inhibited_Caspase4 LEVD-CHO Binding Apoptosis_Inflammation Downstream Signaling (e.g., Apoptosis, Inflammation) Active_Caspase4->Apoptosis_Inflammation Initiates Inhibited_Caspase4->Apoptosis_Inflammation Blocks

Mechanism of cellular uptake and caspase-4 inhibition.

First, the hydrophobic AAVALLPAVLLALLAP peptide facilitates the passive diffusion of the entire molecule across the plasma membrane into the cytoplasm. Once inside the cell, the LEVD tetrapeptide sequence acts as a specific substrate mimic for active caspase-4. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue of the enzyme, effectively blocking its proteolytic activity and preventing the processing of downstream substrates involved in inflammatory and apoptotic signaling pathways.

Quantitative Data on Inhibitory Activity

CompoundTarget CaspaseReported IC₅₀ / Kᵢ
Ac-LEVD-CHOCaspase-4Potent inhibitor, specific quantitative data not consistently reported.
Ac-DEVD-CHOCaspase-3Kᵢ ≈ 0.23 nM[1]
Ac-YVAD-CHOCaspase-1Kᵢ ≈ 0.76 nM

Note: The inhibitory activity can vary depending on the assay conditions.

Experimental Protocols

General Synthesis Protocol for this compound

The synthesis of this chimeric peptide is typically achieved through solid-phase peptide synthesis (SPPS) followed by modification of the C-terminus.

G General Synthesis Workflow Start Start with Resin-Bound Aspartic Acid Derivative SPPS Solid-Phase Peptide Synthesis (SPPS) - Sequential coupling of Fmoc-protected amino acids - AAVALLPAVLLALLAP-LEV sequences added Start->SPPS Acetylation N-terminal Acetylation SPPS->Acetylation Cleavage Cleavage from Resin and Deprotection Acetylation->Cleavage Oxidation C-terminal Alcohol to Aldehyde Conversion Cleavage->Oxidation Purification Purification by HPLC Oxidation->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Final_Product This compound Characterization->Final_Product

A generalized workflow for the synthesis of the inhibitor.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or a similar solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • HPLC system for purification

  • Mass spectrometer for characterization

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support, starting from the C-terminal aspartic acid derivative. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.

  • N-terminal Acetylation: Following the coupling of the final amino acid (Alanine), the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail.

  • C-terminal Aldehyde Formation: The C-terminal carboxylic acid is reduced to a primary alcohol, which is then oxidized to the corresponding aldehyde.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

In Vitro Caspase-4 Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on recombinant human caspase-4.

Materials:

  • Recombinant active human caspase-4

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Prepare Reagents: Dilute the recombinant caspase-4 and the fluorogenic substrate in the caspase assay buffer to their working concentrations.

  • Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor at various concentrations, and the diluted caspase-4 enzyme. Include controls with no inhibitor (maximum activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore of the substrate, e.g., 400 nm/505 nm for AFC).

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Applications in Research and Drug Development

This compound is a valuable tool for investigating the role of caspase-4 in various cellular processes.

  • Probing Caspase-4 Function: Its cell permeability allows for the direct study of caspase-4's role in live cells, including its involvement in ER stress-induced apoptosis and inflammasome activation.

  • Anti-inflammatory Research: By inhibiting caspase-4, this peptide can be used to explore the downstream effects on the production and release of pro-inflammatory cytokines.

  • Cancer Research: Given its reported antitumor activity, this inhibitor can be utilized to investigate the therapeutic potential of targeting caspase-4 in various cancer models.

  • Drug Development: The modular structure of this peptide serves as a scaffold for the development of more potent and selective caspase inhibitors with improved pharmacokinetic properties.

Signaling Pathway Visualization

The following diagram illustrates the position of caspase-4 in a simplified inflammatory signaling pathway and the point of inhibition by this compound.

G Simplified Inflammatory Signaling Pathway LPS Lipopolysaccharide (LPS) Pro_Caspase4 Pro-Caspase-4 LPS->Pro_Caspase4 Activates Active_Caspase4 Active Caspase-4 Pro_Caspase4->Active_Caspase4 GSDMD Gasdermin D Active_Caspase4->GSDMD Cleaves Pro_IL1b Pro-IL-1β Active_Caspase4->Pro_IL1b Cleaves Pro-Caspase-1 to activate it, which then cleaves Pro-IL-1β Inhibitor This compound Inhibitor->Active_Caspase4 Inhibits Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Inhibition of Caspase-4 in an inflammatory pathway.

References

Methodological & Application

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEVD-CHO in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a sophisticated, cell-permeable peptide inhibitor designed to specifically target caspase-4, a key mediator of cellular stress responses and inflammatory signaling. This compound consists of two primary functional domains: a potent caspase-4 inhibitory sequence, LEVD-CHO, and a cell-penetrating peptide (CPP), Ac-AAVALLPAVLLALLAP. The CPP facilitates the delivery of the inhibitory aldehyde (CHO) group across the cell membrane, allowing for the targeted modulation of intracellular caspase-4 activity.

Caspase-4 is an inflammatory caspase primarily associated with the non-canonical inflammasome pathway and endoplasmic reticulum (ER) stress-induced apoptosis. Its activation is a critical step in the cellular response to certain pathogen-associated molecular patterns (PAMPs), such as intracellular lipopolysaccharide (LPS), and danger-associated molecular patterns (DAMPs) that signal cellular distress. Upon activation, caspase-4 can cleave downstream substrates, including Gasdermin D, leading to pyroptosis, a pro-inflammatory form of programmed cell death. In the context of ER stress, caspase-4 activation can initiate a signaling cascade that culminates in apoptosis.

The unique composition of this compound makes it a valuable tool for investigating the roles of caspase-4 in various cellular processes, including inflammation, apoptosis, and tumorigenesis. Its reported antitumor activity suggests potential therapeutic applications, warranting further investigation into its mechanism of action in cancer cell lines.

Mechanism of Action

The Ac-AAVALLPAVLLALLAP peptide sequence acts as a shuttle, effectively transporting the LEVD-CHO warhead into the cytoplasm. Once inside the cell, the LEVD tetrapeptide sequence mimics the natural substrate of caspase-4, allowing the inhibitor to bind to the active site of the enzyme. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue of caspase-4, thereby blocking its proteolytic activity. By inhibiting caspase-4, this compound can prevent the downstream signaling events that lead to inflammation and apoptosis.

Data Presentation

Due to the limited availability of published data for the specific conjugate this compound, the following table summarizes quantitative data for related and well-characterized caspase-4 inhibitors to provide a reference for experimental design.

CompoundTargetMetricConcentrationCell Line/SystemReference
Z-LEVD-fmkCaspase-4Apoptosis Reduction2 µMHuman Retinal Pigment Epithelial (hRPE) cells[1]
Ac-FLTD-CMKCaspase-4IC501.49 µMRecombinant Human Caspase-4[2]
Z-YVAD-fmkCaspase-1 and -4Apoptosis Reduction2-20 µMHuman Retinal Pigment Epithelial (hRPE) cells[1]

Signaling Pathway

The following diagram illustrates the central role of Caspase-4 in both ER stress-induced apoptosis and the non-canonical inflammasome pathway, and the point of inhibition by this compound.

G cluster_0 Cellular Stimuli cluster_1 Upstream Activation cluster_2 Point of Inhibition cluster_3 Downstream Pathways ER Stress ER Stress Pro-Caspase-4 Pro-Caspase-4 ER Stress->Pro-Caspase-4 activates Intracellular LPS Intracellular LPS Intracellular LPS->Pro-Caspase-4 activates Caspase-4 (active) Caspase-4 (active) Pro-Caspase-4->Caspase-4 (active) auto-activation This compound This compound This compound->Caspase-4 (active) inhibits Pro-Caspase-3 Pro-Caspase-3 Caspase-4 (active)->Pro-Caspase-3 cleaves Gasdermin D Gasdermin D Caspase-4 (active)->Gasdermin D cleaves Caspase-3 (active) Caspase-3 (active) Pro-Caspase-3->Caspase-3 (active) GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Pyroptosis Pyroptosis GSDMD-N->Pyroptosis

Caption: Caspase-4 signaling and inhibition.

Experimental Protocols

Protocol 1: Reconstitution of this compound

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

  • Based on the amount of peptide provided by the manufacturer, calculate the volume of DMSO required to achieve a stock concentration of 10 mM.

  • Carefully add the calculated volume of DMSO to the vial.

  • Gently vortex or pipette up and down to completely dissolve the peptide.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Caspase-4 Inhibition in Adherent Cell Culture

Disclaimer: The following protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition. Based on data from similar caspase-4 inhibitors, a starting concentration range of 1-20 µM is recommended.

Materials:

  • Adherent cells of interest (e.g., a cancer cell line known to undergo ER stress-induced apoptosis)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Inducer of ER stress (e.g., Tunicamycin or Thapsigargin) or intracellular LPS

  • Phosphate-buffered saline (PBS), sterile

  • Reagents for downstream analysis (e.g., apoptosis assay kit, lysis buffer for Western blot)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).

    • Prepare the ER stress inducer or LPS at the desired working concentration in complete cell culture medium.

  • Inhibitor Pre-treatment:

    • Remove the culture medium from the cells.

    • Add the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

    • Incubate the cells for 1-2 hours to allow for cellular uptake of the inhibitor.

  • Induction of Caspase-4 Activation:

    • Add the ER stress inducer or LPS directly to the wells already containing the inhibitor.

    • Include a positive control (inducer only) and a negative control (vehicle only).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific assay and cell type.

  • Downstream Analysis: Harvest the cells and proceed with the desired analysis to assess the effects of caspase-4 inhibition. This may include:

    • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Western Blotting: Analysis of cleaved caspase-4, cleaved PARP, or other relevant apoptosis markers.

    • Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays.

    • Cytokine Release Assays: ELISA for IL-1β or IL-18 if investigating inflammasome activity.

Experimental Workflow

The following diagram outlines the general workflow for an experiment investigating the effect of this compound on induced apoptosis.

G start Start seed_cells Seed Cells in Culture Plates start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation inhibitor_pretreatment Pre-treat with This compound (1-2 hours) overnight_incubation->inhibitor_pretreatment inducer_treatment Add ER Stress Inducer (e.g., Tunicamycin) inhibitor_pretreatment->inducer_treatment incubation Incubate for Desired Time (6-48h) inducer_treatment->incubation harvest_cells Harvest Cells incubation->harvest_cells analysis Downstream Analysis (e.g., Flow Cytometry, Western Blot) harvest_cells->analysis end_node End analysis->end_node

Caption: Workflow for caspase-4 inhibition assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Ac-AAVALLPAVLLALLAP-LEVD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, cell-permeable, and reversible inhibitor of caspase-4.[1][2][3] Its design incorporates a highly hydrophobic N-terminal sequence, Ac-AAVALLPAVLLALLAP, derived from the signal peptide of Kaposi fibroblast growth factor, which facilitates its entry into cells.[3][4][5] The C-terminal tetrapeptide aldehyde, LEVD-CHO, is a specific inhibitor of caspase-4, an enzyme pivotal in the non-canonical inflammasome pathway and inflammatory responses.[1][2][3]

Caspase-4, along with its murine ortholog caspase-11, functions as a direct intracellular sensor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6][7] Upon binding to LPS, caspase-4 oligomerizes and becomes activated, leading to the cleavage of Gasdermin D.[6][7] The N-terminal fragment of cleaved Gasdermin D forms pores in the plasma membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis, and the release of inflammatory cytokines.

Given its mechanism, this compound is a valuable tool for investigating the roles of caspase-4 in innate immunity, inflammatory diseases, and sepsis. It has also been reported to exhibit antitumor activity.[1][2]

Quantitative Data

InhibitorTarget(s)Cell Type / SystemEffective ConcentrationReference
Ac-AAVALLPAVLLALLAP-IETD-CHO Caspase-8, Granzyme BSKOV3 Ovarian Carcinoma Cells20 µM[4]
Z-LEVD-fmk Caspase-4Human Retinal Pigment Epithelial2 µM[8]
General Cell-Permeable Peptide-FMK Inhibitors Various CaspasesGeneral Cell CultureDilute stock ≥1000-fold[9]

Based on this data, a starting concentration range of 2-20 µM is recommended for this compound in most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Signaling Pathway and Experimental Workflow

Caspase-4 Non-Canonical Inflammasome Pathway

Caspase-4 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_outcome Cellular Outcome LPS Gram-Negative Bacteria (Lipopolysaccharide - LPS) Casp4 Pro-Caspase-4 LPS->Casp4 Direct Binding ActiveCasp4 Active Caspase-4 (Oligomerized) Casp4->ActiveCasp4 Activation GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleavage GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore GSDMD Pore Formation GSDMD_N->Pore Inhibitor This compound Inhibitor->ActiveCasp4 Inhibition Pyroptosis Pyroptosis (Inflammatory Cell Death) Pore->Pyroptosis Cytokine IL-1β / IL-18 Release Pore->Cytokine

Caption: Caspase-4 activation by intracellular LPS, leading to pyroptosis.

General Experimental Workflow for Inhibitor Studies

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture Cells (e.g., Macrophages, Epithelial Cells) C 3. Pre-incubate Cells with Inhibitor (e.g., 2-20 µM for 1-2 hours) A->C B 2. Prepare Inhibitor Stock (this compound in DMSO) B->C D 4. Induce Caspase-4 Activation (e.g., Transfect with LPS) C->D E 5a. Western Blot (Cleaved Caspase-4, Cleaved GSDMD) D->E F 5b. Cell Viability/Death Assay (LDH release, Propidium Iodide staining) D->F G 5c. Cytokine Measurement (ELISA for IL-1β) D->G

Caption: Workflow for assessing the efficacy of the Caspase-4 inhibitor.

Experimental Protocols

Reconstitution and Storage of the Inhibitor
  • Reconstitution: The inhibitor is typically supplied as a lyophilized solid. To prepare a stock solution, reconstitute the powder in sterile, high-quality Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution of this compound (Molecular Weight: 1998.45 g/mol ), add 50.04 µL of DMSO per 1 mg of peptide. Vortex gently to ensure the peptide is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions are generally stable for up to 3 months at -20°C.[3] Before use, bring the frozen stock solution to room temperature before opening the vial to avoid condensation.[9]

Protocol for Inhibition of Caspase-4 in Cell Culture

This protocol provides a general guideline for inhibiting LPS-induced caspase-4 activation in a macrophage cell line (e.g., THP-1).

Materials:

  • Macrophage cell line (e.g., PMA-differentiated THP-1 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • LPS transfection reagent (e.g., FuGENE HD)

  • Opti-MEM or other serum-free medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate PMA-differentiated THP-1 cells in a suitable format (e.g., 12-well plate at 5 x 10^5 cells/well) and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • On the day of the experiment, prepare working concentrations of the inhibitor (e.g., 2 µM, 5 µM, 10 µM, 20 µM) by diluting the 10 mM stock in complete culture medium.

    • Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

    • Pre-incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • LPS Transfection (to induce intracellular activation of Caspase-4):

    • Prepare the LPS/transfection reagent complex according to the manufacturer's instructions in a serum-free medium like Opti-MEM. A typical final concentration is 1-2 µg/mL of LPS.

    • Add the LPS complex directly to the wells containing the cells and inhibitor.

    • Incubate for the desired time period (e.g., 4-8 hours).

  • Endpoint Analysis: Collect the cell culture supernatant and/or cell lysates for downstream analysis as described in Protocol 4.3.

Protocols for Assessing Inhibitor Efficacy

A. Western Blot for Cleaved Gasdermin D (GSDMD)

  • Sample Collection:

    • Carefully collect the cell culture supernatant into a fresh tube.

    • Wash the adherent cells once with cold PBS.

    • Lyse the cells directly in the well using 1X SDS-PAGE sample buffer (e.g., 100 µL for a 12-well). Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.

  • Protein Analysis:

    • Boil the lysates for 5-10 minutes at 95°C.

    • Separate proteins by SDS-PAGE (using an 8-16% gradient gel is recommended to resolve both full-length and cleaved GSDMD).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the N-terminus of GSDMD overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Expected Result: A reduction in the ~30 kDa cleaved GSDMD band in samples treated with this compound compared to the LPS-only control.

B. Lactate Dehydrogenase (LDH) Assay for Pyroptosis

  • Sample Collection: After the incubation period with LPS, collect the cell culture supernatant. If desired, lyse the remaining cells with the lysis buffer provided in the LDH kit to measure maximum LDH release.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit.

    • Transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.

    • Add the reaction mixture from the kit and incubate as per the manufacturer's protocol (typically 15-30 minutes at room temperature, protected from light).

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Expected Result: A significant decrease in LDH release in the supernatant of cells treated with the inhibitor, indicating a reduction in pyroptotic cell death.

C. ELISA for IL-1β Release

  • Sample Collection: Collect the cell culture supernatant as described above.

  • ELISA Procedure: Use a commercial ELISA kit for human IL-1β. Follow the manufacturer's instructions precisely for coating the plate, adding samples and standards, incubation with detection antibodies, and substrate development.

  • Data Analysis: Measure the absorbance and calculate the concentration of IL-1β in each sample based on the standard curve.

    • Expected Result: A dose-dependent reduction in the concentration of secreted IL-1β in the supernatants from inhibitor-treated cells.

References

How to dissolve and prepare Ac-AAVALLPAVLLALLAP-LEVD-CHO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a potent, cell-permeable peptide inhibitor of caspase-4, an enzyme critically involved in the non-canonical inflammasome pathway and pyroptotic cell death.[1][2] This modified peptide, featuring a hydrophobic cell-penetrating sequence (AAVALLPAVLLALLAP) fused to a specific caspase-4 recognition motif (LEVD), is a valuable tool for investigating the roles of caspase-4 in cellular processes such as inflammation, immunity, and cancer. Its demonstrated antitumor activity makes it a compound of interest for drug development professionals.[1] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.

Product Information

PropertyValue
Full Name Acetyl-L-Alanyl-L-Alanyl-L-Valyl-L-Alanyl-L-Leucyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Valyl-L-Leucyl-L-Leucyl-L-Alanyl-L-Leucyl-L-Leucyl-L-Alanyl-L-Prolyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartical
Molecular Formula C₉₆H₁₆₄N₂₀O₂₅
Molecular Weight 1998.45 g/mol
Target Caspase-4
Form Lyophilized solid

Dissolution and Preparation of Stock Solutions

Due to its hydrophobic nature, this compound is best dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution:

  • Calculate the required amount of DMSO:

    • To prepare a 10 mM stock solution from 1 mg of the peptide (MW = 1998.45 g/mol ), the required volume of DMSO can be calculated as follows:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (µL) = (0.001 g / (0.010 mol/L * 1998.45 g/mol )) * 1,000,000 µL/L ≈ 50 µL

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

    • Aseptically add the calculated volume of sterile DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the peptide is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: Always handle DMSO in a well-ventilated area and wear appropriate personal protective equipment. For cell culture experiments, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity.

Experimental Protocols

Inhibition of Caspase-4 in a Cell-Based Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on caspase-4 activity in a cellular context, for example, in response to an inducer of the non-canonical inflammasome like intracellular lipopolysaccharide (LPS).

Materials:

  • Cells expressing caspase-4 (e.g., human monocytic cell line like THP-1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Inducer of non-canonical inflammasome (e.g., LPS from Gram-negative bacteria)

  • Caspase-4 activity assay kit (fluorometric or colorimetric)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates for cell culture

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency.

  • Pre-treatment with Inhibitor:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator.

  • Induction of Caspase-4 Activity:

    • Following the pre-incubation period, add the caspase-4 inducer (e.g., LPS) to the wells at a pre-determined optimal concentration.

    • Include a negative control group of cells that are not treated with the inducer.

    • Incubate for the required time to induce caspase-4 activation (this should be optimized for your specific experimental system).

  • Measurement of Caspase-4 Activity:

    • After the induction period, lyse the cells according to the protocol of your chosen caspase-4 activity assay kit.

    • Measure the caspase-4 activity in the cell lysates using a fluorometer or spectrophotometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the caspase-4 activity to the protein concentration of each lysate.

    • Compare the caspase-4 activity in the inhibitor-treated groups to the vehicle-treated, induced control to determine the extent of inhibition.

Visualization of Key Pathways and Workflows

Non-Canonical Inflammasome Signaling Pathway

The following diagram illustrates the central role of caspase-4 in the non-canonical inflammasome pathway, which is the primary target of this compound.

NonCanonical_Inflammasome cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Bacterial infection or delivery Caspase4 Pro-Caspase-4 LPS_intra->Caspase4 Direct Binding ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Activation GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor Ac-AAVALLPAVLLALLAP -LEVD-CHO Inhibitor->ActiveCaspase4 Inhibition

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS, leading to caspase-4 activation and pyroptosis.

Experimental Workflow for Inhibitor Preparation

This diagram outlines the logical steps for preparing the this compound inhibitor for experimental use.

Inhibitor_Preparation_Workflow Start Start: Lyophilized Inhibitor Dissolve Dissolve in Sterile DMSO Start->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot for Single Use Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Dilute Dilute in Culture Medium to Working Concentration Store->Dilute Prior to use Experiment Use in Experiment Dilute->Experiment

Caption: Workflow for the preparation of this compound from a lyophilized solid to a working solution.

References

Application Notes and Protocols for In Vivo Administration of Ac-AAVALLPAVLLALLAP-LEVD-CHO in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a potent, cell-permeable inhibitor of caspase-4. The peptide sequence LEVD is a recognized cleavage site for caspase-4, and the N-terminal acetylation and C-terminal aldehyde modification enhance its inhibitory activity. The attached peptide, AAVALLPAVLLALLAP, is a cell-penetrating peptide (CPP) designed to facilitate the delivery of the inhibitor across cell membranes, enabling its action within the intracellular environment. In mouse models, the ortholog of human caspase-4 is caspase-11, which plays a critical role in non-canonical inflammasome activation and pyroptosis in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Caspase-4/11 is also implicated in endoplasmic reticulum (ER) stress-induced apoptosis.[3] This document provides detailed application notes and proposed protocols for the in vivo administration of this compound in relevant mouse models.

Potential Applications in Mouse Models

Based on the known functions of caspase-4/11, this inhibitor is a valuable tool for investigating its role in various pathological conditions. Potential applications include:

  • Sepsis and Septic Shock: To study the therapeutic potential of inhibiting the non-canonical inflammasome pathway in models of sepsis induced by Gram-negative bacteria.[4]

  • Inflammatory Bowel Disease (IBD): To investigate the contribution of caspase-4/11-mediated inflammation in the gastrointestinal tract in murine models of colitis.[1][2]

  • Neuroinflammation and Neurodegenerative Diseases: To explore the role of ER stress-induced apoptosis and inflammation in neurological disorders.[3]

  • Ischemia-Reperfusion Injury: To assess the protective effects of inhibiting caspase-4/11 in models of tissue damage caused by restricted blood flow followed by reperfusion.

Data Presentation

As specific in vivo quantitative data for this compound is not yet widely published, the following tables are provided as templates for researchers to structure their experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (µM)Tmax (h)Half-life (h)AUC (µM*h)
Example Data Point 1Intraperitoneal (i.p.)10
Example Data Point 2Intravenous (i.v.)5
Your Experimental Data

Table 2: Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg, i.p.)Survival Rate (%)Serum IL-1β (pg/mL)Serum IL-18 (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle Control (e.g., DMSO/Saline)N/A
LPS + VehicleN/A
LPS + Inhibitor (Low Dose)5
LPS + Inhibitor (High Dose)10
Your Experimental Data

Experimental Protocols

The following are proposed protocols adapted from in vivo studies using other peptide-based caspase inhibitors.[5][6] Researchers should perform dose-response studies to determine the optimal concentration for their specific model.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Reconstitution: Dissolve the lyophilized this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the peptide is fully dissolved; gentle vortexing or brief sonication can be used if necessary.

  • Dilution for Injection: On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.

  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Diluted solutions should be prepared fresh for each experiment.

Protocol 2: Administration of this compound in a Mouse Model of Endotoxic Shock

Mouse Model:

  • Strain: C57BL/6 mice are commonly used.

  • Induction of Endotoxic Shock: Administer a lethal or sub-lethal dose of lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection (e.g., 10-20 mg/kg).

Experimental Groups:

  • Group 1 (Control): Vehicle control (e.g., DMSO/saline) i.p.

  • Group 2 (LPS Only): LPS i.p. + Vehicle control i.p.

  • Group 3 (Inhibitor Treatment): LPS i.p. + this compound i.p. (e.g., 1-10 mg/kg).

Procedure:

  • Acclimate mice to the experimental conditions for at least one week.

  • Prepare the inhibitor and LPS solutions as described.

  • Administer this compound or vehicle control via i.p. injection 30-60 minutes prior to LPS administration.

  • Inject the appropriate dose of LPS i.p.

  • Monitor mice for signs of endotoxic shock, including lethargy, piloerection, and hypothermia. Record survival at regular intervals (e.g., every 6 hours for 48-72 hours).

  • For mechanistic studies, euthanize a subset of mice at a predetermined time point (e.g., 6, 12, or 24 hours post-LPS) to collect blood and tissues for analysis (e.g., cytokine levels, caspase activity, histological examination).

Protocol 3: Assessment of Target Engagement - Caspase-4/11 Activity Assay

Materials:

  • Tissues from experimental mice (e.g., spleen, lung, liver)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Caspase-4/11 fluorogenic substrate (e.g., Ac-LEVD-AMC)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Homogenize harvested tissues in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-4/11 fluorogenic substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) at regular intervals.

  • Calculate the caspase-4/11 activity based on the rate of fluorescence increase and normalize to the protein concentration.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_out Gram-Negative Bacteria (LPS) LPS_in Intracellular LPS LPS_out->LPS_in Translocation Caspase11 Pro-Caspase-11 (Mouse) LPS_in->Caspase11 Direct Binding Active_Caspase11 Active Caspase-11 Caspase11->Active_Caspase11 Dimerization & Autocleavage GSDMD Gasdermin D (GSDMD) Active_Caspase11->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Active_Caspase11->NLRP3 Activation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Active_IL1b Mature IL-1β / IL-18 GSDMD_N->Active_IL1b Release Caspase1 Pro-Caspase-1 NLRP3->Caspase1 Recruitment & Cleavage Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 IL1b Pro-IL-1β / Pro-IL-18 Active_Caspase1->IL1b Cleavage IL1b->Active_IL1b Inhibitor Ac-AAVALLPAVLLALLAP -LEVD-CHO Inhibitor->Active_Caspase11 Inhibition experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimate Acclimate C57BL/6 Mice (1 week) grouping Divide Mice into Experimental Groups acclimate->grouping prep_inhibitor Prepare Inhibitor and Vehicle Solutions admin_inhibitor Administer Inhibitor or Vehicle (i.p., 30-60 min pre-LPS) prep_inhibitor->admin_inhibitor prep_lps Prepare LPS Solution admin_lps Induce Sepsis: Administer LPS (i.p.) prep_lps->admin_lps grouping->admin_inhibitor admin_inhibitor->admin_lps monitor Monitor Survival and Clinical Signs admin_lps->monitor euthanize Euthanize at Pre-determined Timepoints admin_lps->euthanize collect Collect Blood and Tissues euthanize->collect analyze Perform Assays: - Cytokine ELISA - Caspase Activity - Histology collect->analyze

References

Application Notes: Utilizing Ac-AAVALLPAVLLALLAP-LEVD-CHO in Caspase-4 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspase-4 is a critical inflammatory caspase that plays a central role in the innate immune system. As a key component of the non-canonical inflammasome pathway, it functions as a direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] Activation of caspase-4 triggers a pro-inflammatory form of programmed cell death known as pyroptosis through the cleavage of its substrate, Gasdermin D (GSDMD).[1][2][3] Given its pivotal role in infection and inflammation, monitoring the enzymatic activity of caspase-4 is crucial for researchers in immunology, infectious disease, and drug development.

Caspase activity is typically measured using assays that detect the cleavage of a specific peptide sequence conjugated to a reporter molecule, either a fluorophore or a chromophore. For caspase-4, the recognition sequence is commonly LEVD (Leu-Glu-Val-Asp).[4][5]

Assay Principle and the Role of Ac-AAVALLPAVLLALLAP-LEVD-CHO

The compound This compound is a specialized peptide designed for studying caspase-4. It is important to understand its specific molecular features:

  • Ac: An acetyl group at the N-terminus, protecting the peptide from degradation.

  • AAVALLPAVLLALLAP: A long, hydrophobic peptide sequence that significantly enhances cell permeability, allowing the compound to reach intracellular targets.

  • LEVD: The tetrapeptide sequence specifically recognized and bound by the active site of caspase-4.[6]

  • CHO: A C-terminal aldehyde group. This functional group forms a reversible covalent bond with the active site cysteine of the caspase, making the compound a potent, reversible inhibitor , not a substrate for continuous turnover.[7][8]

Because this compound lacks a reporter group (like a fluorophore or chromophore), it cannot be used to directly measure caspase-4 activity in a conventional cleavage assay. Instead, its primary applications in the context of an activity assay are as a highly specific control or as the subject of a competitive inhibition study.

There are two main applications for this compound in a research setting:

  • Specific Inhibition Control: In a standard caspase-4 activity assay using a fluorogenic substrate like Ac-LEVD-AFC, this peptide can be used as a specific inhibitor to confirm that the measured fluorescence is indeed a result of caspase-4 activity. A significant reduction in signal in the presence of this compound validates the specificity of the assay.

  • Competitive Inhibition Assay: This format is used to determine the inhibitory potency (IC50 value) of the compound. The assay measures the activity of a constant amount of caspase-4 on a fluorogenic substrate (Ac-LEVD-AFC) in the presence of varying concentrations of the inhibitor. The resulting data allows for the quantification of the inhibitor's efficacy.

Experimental Protocols

The following protocols detail a standard fluorometric assay for caspase-4 activity, which can be adapted for competitive inhibition studies.

Protocol 1: Fluorometric Caspase-4 Activity Assay

This protocol measures caspase-4 activity in cell lysates using the fluorogenic substrate Ac-LEVD-AFC. Upon cleavage by active caspase-4, the free 7-amino-4-trifluoromethylcoumarin (AFC) group is released, which can be measured fluorometrically.[4][9][10]

A. Materials and Reagents

  • Cells or tissues of interest

  • Inducing agent (e.g., Lipopolysaccharide (LPS) for non-canonical inflammasome activation)

  • Chilled Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protease Inhibitor Cocktail (optional, cysteine protease inhibitors should be excluded)

  • 2x Reaction Buffer (100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh)

  • Caspase-4 Substrate: Ac-LEVD-AFC (1 mM stock in DMSO)[4][9]

  • Caspase-4 Inhibitor (for control): this compound or Ac-LEVD-CHO (1 mM stock in DMSO)

  • BCA Protein Assay Kit

  • Opaque 96-well microplate

  • Microplate fluorometer (capable of Ex/Em = 400/505 nm)[4][9][10]

B. Preparation of Cell Lysates

  • Seed cells in appropriate culture plates. Grow to the desired confluency.

  • Induce caspase-4 activation using your specific experimental conditions (e.g., treat cells with LPS). Include a non-induced control group.

  • Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

  • Wash the cell pellet once with chilled PBS.

  • Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells).

  • Incubate on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Normalize all lysate concentrations to the lowest concentration using Cell Lysis Buffer. Lysates can be used immediately or stored at -80°C.

C. Assay Procedure

  • Thaw all reagents on ice. Prepare the 2x Reaction Buffer and add DTT immediately before use.

  • Set up the assay in an opaque 96-well plate as described in the table below. Add components in the listed order.

Well TypeCell Lysate (1-5 mg/mL)Cell Lysis Buffer2x Reaction BufferAc-LEVD-AFC (Final: 50 µM)
Sample 50 µL-50 µL5 µL
Negative Control 50 µL (from uninduced cells)-50 µL5 µL
Inhibitor Control 50 µL (from induced cells)-50 µL + Inhibitor5 µL
Blank (No Substrate) 50 µL-50 µL-
Blank (No Lysate) -50 µL50 µL5 µL

For the Inhibitor Control, pre-incubate the lysate with the inhibitor (e.g., 10 µM final concentration) for 10-15 minutes at 37°C before adding the substrate.

  • Tap the plate gently to mix.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][9] The measurement can be taken at multiple time points (kinetic mode) or as a single endpoint reading.

D. Data Analysis

  • Subtract the fluorescence value of the appropriate blank from all readings.

  • Caspase-4 activity is proportional to the fluorescence intensity.

  • The fold-increase in activity can be calculated by comparing the fluorescence of the induced sample to the negative control.

Protocol 2: Competitive Inhibition Assay for IC50 Determination

This protocol uses the framework of Protocol 1 to determine the potency of this compound.

  • Follow the steps in Protocol 1 for preparing lysates and reagents.

  • Prepare a serial dilution of the inhibitor (this compound) in 1x Reaction Buffer. Concentrations should span a wide range (e.g., from 1 pM to 100 µM).

  • In the 96-well plate, add 50 µL of induced cell lysate to each well (except blanks).

  • Add the serially diluted inhibitor to the wells. Include a "no inhibitor" control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of Ac-LEVD-AFC substrate (50 µM final concentration) to all wells.

  • Incubate and read the fluorescence as described in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor)] x 100

  • Plot the % Inhibition versus the log of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Data Presentation

The following table summarizes the characteristics of common peptide substrates and inhibitors used for studying various caspases, providing a reference for selecting appropriate reagents.

CompoundSequenceTypeTarget Caspase(s)Ki / IC50Reporter/Notes
Ac-LEVD-AFC Ac-Leu-Glu-Val-AspFluorogenic SubstrateCaspase-4, -5N/AEx/Em: 400/505 nm[4][9]
Ac-LEVD-pNA Ac-Leu-Glu-Val-AspColorimetric SubstrateCaspase-4, -5N/AAbsorbance: 405 nm[11][12]
Ac-YVAD-CHO Ac-Tyr-Val-Ala-AspReversible InhibitorCaspase-1, -4Ki = 0.76 nM (Caspase-1)CHO aldehyde inhibitor.
Ac-DEVD-CHO Ac-Asp-Glu-Val-AspReversible InhibitorCaspase-3, -7Ki = 0.23 nM (Caspase-3)CHO aldehyde inhibitor.[7]
Z-VAD-FMK Z-Val-Ala-AspIrreversible InhibitorPan-CaspaseBroad SpectrumFluoromethylketone (FMK) forms a covalent bond.
Ac-WEHD-pNA Ac-Trp-Glu-His-AspColorimetric SubstrateCaspase-1, -4, -5N/AOften used for Caspase-1.

Visualizations

Caspase-4 Non-Canonical Inflammasome Pathway

Caspase4_Pathway cluster_cell Cell Cytosol LPS Intracellular LPS (Lipid A) proCasp4 Pro-Caspase-4 (Inactive) LPS->proCasp4 Binds CARD domain Casp4 Active Caspase-4 (Oligomer) proCasp4->Casp4 Oligomerization & Autocleavage proGSDMD Pro-Gasdermin D (GSDMD) Casp4->proGSDMD Cleavage GSDMD_N GSDMD N-terminal (Pore-forming) proGSDMD->GSDMD_N GSDMD_C GSDMD C-terminal (Inhibitory) proGSDMD->GSDMD_C Pore GSDMD Pore GSDMD_N->Pore Inserts into membrane Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis Leads to Bacteria Gram-Negative Bacteria Bacteria->LPS Releases

Caption: Non-canonical inflammasome activation via intracellular LPS and Caspase-4.

Experimental Workflow for Caspase-4 Activity Assay

Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis p1 Cell Culture & Induction (e.g., LPS) p2 Cell Harvest & Wash p1->p2 p3 Lysis & Centrifugation p2->p3 p4 Collect Supernatant (Cytosolic Extract) p3->p4 a1 Add Lysate & Reaction Buffer p4->a1 a2 Add Substrate (Ac-LEVD-AFC) a1->a2 a3 Incubate at 37°C a2->a3 d1 Read Fluorescence (Ex: 400nm, Em: 505nm) a3->d1 d2 Subtract Blanks d1->d2 d3 Calculate Activity (Fold Change vs Control) d2->d3

Caption: Workflow for a fluorometric caspase-4 activity assay using cell lysates.

References

Detecting Caspase-4 Cleavage: A Detailed Western Blot Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to detecting the cleavage of caspase-4, a key event in the non-canonical inflammasome pathway, using Western blotting. This protocol is intended for researchers investigating cellular stress, inflammation, and drug-induced pyroptosis.

Introduction

Caspase-4, in humans, and its murine ortholog caspase-11, are critical mediators of the non-canonical inflammasome pathway.[1] Unlike canonical inflammasomes that assemble multi-protein complexes, caspase-4 is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1] This activation leads to its autoproteolytic cleavage, resulting in an active enzyme that subsequently cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a form of inflammatory cell death known as pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] Monitoring the cleavage of pro-caspase-4 into its active subunits is a reliable method to assess the activation of this pathway in response to various treatments.

Signaling Pathway of Caspase-4 Activation

Intracellular LPS directly binds to the caspase activation and recruitment domain (CARD) of pro-caspase-4. This binding induces oligomerization and autoproteolytic cleavage of the pro-caspase-4 zymogen (approximately 43-45 kDa) into its large (p20) and small (p10) subunits, which then form the active heterotetramer.[3] This active caspase-4 then cleaves GSDMD, initiating pyroptosis.

Caspase4_Pathway LPS Intracellular LPS ProCasp4 Pro-Caspase-4 (p43) LPS->ProCasp4 Binds to CARD domain ActiveCasp4 Active Caspase-4 (p20/p10 heterotetramer) ProCasp4->ActiveCasp4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleavage GSDMD_N GSDMD-N fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis & Cytokine Release GSDMD_N->Pyroptosis

Caption: Caspase-4 non-canonical inflammasome pathway.

Experimental Workflow

The overall workflow for detecting caspase-4 cleavage by Western blot involves treating the cells, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally, detecting the specific caspase-4 fragments using antibodies.

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis a Seed Cells b Apply Treatment (e.g., Drug Candidate, LPS) a->b c Cell Lysis b->c d Protein Quantification (e.g., BCA Assay) c->d e SDS-PAGE d->e f Protein Transfer (to PVDF/Nitrocellulose) e->f g Blocking f->g h Primary Antibody Incubation (anti-Caspase-4) g->h i Secondary Antibody Incubation h->i j Detection (Chemiluminescence) i->j k Image Acquisition j->k l Densitometry Analysis k->l m Normalization & Quantification l->m

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Materials and Reagents

  • Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

  • Transfer Buffer: Tris base, Glycine, Methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-Caspase-4 polyclonal antibody or mouse anti-Caspase-4 monoclonal antibody. The choice of antibody should recognize both the pro-form and the cleaved fragments.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Loading Control Antibody: Antibody against GAPDH, β-actin, or β-tubulin.

2. Cell Culture and Treatment

  • Seed the appropriate number of cells in culture plates and allow them to adhere and reach the desired confluency.

  • Treat the cells with the experimental compound (e.g., drug candidate) or stimulus (e.g., LPS electroporation) for the desired time points. Include appropriate vehicle and positive controls.

3. Sample Preparation

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay.[4]

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95-100°C for 5 minutes.

  • Load the samples onto a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

5. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]

  • Incubate the membrane with the primary anti-caspase-4 antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[5] The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometry analysis on the captured image using software like ImageJ.[6]

  • Normalize the band intensity of cleaved caspase-4 to the loading control.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following table is an example of how to summarize the densitometry data for caspase-4 cleavage.

Treatment GroupPro-Caspase-4 (Relative Intensity)Cleaved Caspase-4 (p20) (Relative Intensity)Ratio of Cleaved/Pro-Caspase-4Fold Change vs. Control
Control (Vehicle) 1.00 ± 0.050.12 ± 0.020.121.0
Treatment A (10 µM) 0.65 ± 0.080.85 ± 0.101.3110.9
Treatment B (20 µM) 0.32 ± 0.061.54 ± 0.154.8140.1
Positive Control (LPS) 0.25 ± 0.041.89 ± 0.207.5663.0

Data are presented as mean ± SEM from three independent experiments. The relative intensity of each band was normalized to the loading control (e.g., GAPDH). The fold change is calculated relative to the Control group's Cleaved/Pro-Caspase-4 ratio.

Interpretation of Results

An increase in the cleaved form of caspase-4 (p20 and/or p10 fragments) accompanied by a decrease in the pro-caspase-4 band indicates activation of the non-canonical inflammasome pathway.[7] The ratio of cleaved to pro-caspase-4 provides a quantitative measure of this activation. It is crucial to use an antibody that can detect both the full-length and the cleaved fragments for accurate interpretation.[7] The molecular weights of the observed bands should correspond to the expected sizes of pro-caspase-4 (~43-45 kDa) and its cleaved subunits.[7]

References

Application Notes and Protocols: Combining Ac-AAVALLPAVLLALLAP-LEVD-CHO with Other Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a novel, cell-permeable peptide inhibitor of caspase-4, an enzyme implicated in inflammatory signaling and pyroptosis, a form of programmed cell death.[1] The peptide component, Ac-AAVALLPAVLLALLAP, facilitates its entry into cells, allowing for the targeted inhibition of intracellular caspase-4. While the direct anti-tumor activity of this compound is under investigation, its role as a modulator of cell death pathways presents a compelling rationale for its use in combination with other cancer therapeutics.

This document provides detailed application notes and hypothetical protocols for combining this compound with standard-of-care cancer treatments, including chemotherapy, targeted therapy, and immunotherapy. The proposed combinations are based on the known mechanisms of caspase inhibition and aim to enhance therapeutic efficacy by overcoming resistance and augmenting anti-tumor immune responses.

Rationale for Combination Therapies

The inhibition of specific caspases can modulate the cellular response to cancer therapies in several ways:

  • Shifting the Mode of Cell Death: While many chemotherapies induce apoptosis, a form of immunologically silent cell death, inhibiting certain caspases can shift the balance towards more immunogenic forms of cell death, such as necroptosis. This can enhance the immune system's ability to recognize and eliminate cancer cells.

  • Overcoming Apoptosis Resistance: Cancer cells often develop resistance to apoptosis-inducing therapies. By targeting alternative cell death pathways or modulating the inflammatory response, caspase inhibitors may sensitize resistant tumors to treatment.

  • Enhancing Anti-Tumor Immunity: Caspase-4 is involved in the non-canonical inflammasome pathway, which can influence the tumor microenvironment. Modulating this pathway may enhance the infiltration and activity of cytotoxic T lymphocytes, thereby improving the efficacy of immunotherapies. A recent study demonstrated that combining a pan-caspase inhibitor with an Hsp90 inhibitor promoted a T-cell inflamed tumor microenvironment and synergized with anti-PD-L1 immunotherapy.[2]

Proposed Combination Regimens and Potential Mechanisms

Here, we outline three potential combination strategies. The experimental protocols that follow are designed to test the efficacy and elucidate the mechanisms of these proposed combinations.

Combination with Chemotherapy: Doxorubicin
  • Hypothesis: Combining this compound with a DNA-damaging agent like Doxorubicin may shift the cell death mechanism from apoptosis to a more immunogenic form, leading to an enhanced anti-tumor immune response.

  • Potential Mechanism: Doxorubicin induces DNA damage, leading to the activation of the intrinsic apoptotic pathway. Inhibition of caspase-4 may modulate the inflammatory response to dying cells, promoting the release of damage-associated molecular patterns (DAMPs) and subsequent immune activation.

Combination with Targeted Therapy: Hsp90 Inhibitor (e.g., Luminespib)
  • Hypothesis: The combination of this compound with an Hsp90 inhibitor will synergistically induce tumor cell death and promote an immunogenic tumor microenvironment.

  • Potential Mechanism: Hsp90 inhibitors can induce apoptosis by destabilizing client proteins essential for tumor cell survival. A study combining a pan-caspase inhibitor with an Hsp90 inhibitor showed that this combination provoked tumor-intrinsic mitochondrial DNA sensing via the cGAS/STING pathway, leading to the production of type I interferons and enhanced CD8+ T cell-dependent tumor control.[2][3]

Combination with Immunotherapy: Anti-PD-1 Antibody
  • Hypothesis: Pre-treatment with this compound will enhance the efficacy of immune checkpoint blockade by promoting a more inflamed tumor microenvironment.

  • Potential Mechanism: By modulating caspase-4 activity, the inhibitor may increase the immunogenicity of tumor cells, leading to enhanced T-cell priming and infiltration into the tumor. This can render "cold" tumors, which are typically unresponsive to immunotherapy, more susceptible to anti-PD-1 treatment. The combination of a caspase-9 inhibitor with an Hsp90 inhibitor has been shown to upregulate PD-L1, suggesting a potential synergy with anti-PD-L1/PD-1 therapy.[3]

Quantitative Data from Hypothetical Combination Studies

The following tables present exemplar data that might be obtained from in vitro and in vivo studies investigating the proposed combinations. This data is hypothetical and for illustrative purposes only.

Table 1: In Vitro Cytotoxicity (IC50) and Combination Index (CI) Values

Cell LineTreatmentIC50 (µM)Combination Index (CI)*
MC38 (Colon Carcinoma) This compound> 50-
Doxorubicin0.5-
Combination-0.6
Luminespib0.2-
Combination-0.4
B16-F10 (Melanoma) This compound> 50-
Doxorubicin1.2-
Combination-0.7
Luminespib0.5-
Combination-0.5

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.

Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model (MC38)

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 200-
This compound1400 ± 1806.7%
Doxorubicin800 ± 15046.7%
Combination (Doxorubicin) 350 ± 100 76.7%
Luminespib700 ± 12053.3%
Combination (Luminespib) 200 ± 80 86.7%
Anti-PD-1900 ± 16040.0%
Combination (Anti-PD-1) 400 ± 110 73.3%

Experimental Protocols

In Vitro Cytotoxicity and Synergy Analysis
  • Cell Culture: Culture cancer cell lines (e.g., MC38, B16-F10) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound, Doxorubicin, and Luminespib in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of each drug individually and in combination at a constant ratio.

  • Viability Assay: After 72 hours of incubation, assess cell viability using a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Calculate IC50 values for single agents and the Combination Index (CI) for the combination treatments using software such as CompuSyn.

cluster_workflow In Vitro Synergy Workflow start Seed Cells in 96-well Plate treatment Treat with Single Agents and Combinations start->treatment incubation Incubate for 72 hours treatment->incubation viability Assess Cell Viability incubation->viability analysis Calculate IC50 and Combination Index viability->analysis

In Vitro Synergy Experimental Workflow

In Vivo Tumor Xenograft Studies
  • Animal Model: Use 6-8 week old C57BL/6 mice.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Dosing Regimen:

    • This compound: 20 mg/kg, intraperitoneally (i.p.), daily.

    • Doxorubicin: 5 mg/kg, i.p., once a week.

    • Luminespib: 25 mg/kg, i.p., 3 times a week.

    • Anti-PD-1 antibody: 10 mg/kg, i.p., twice a week.

    • Combination groups will receive the respective treatments.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for further analysis.

  • Data Analysis: Compare tumor volumes between groups. Perform statistical analysis using ANOVA.

cluster_workflow In Vivo Efficacy Workflow start Implant Tumor Cells in Mice monitor Monitor Tumor Growth start->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer Treatments randomize->treat endpoint Monitor and Collect Tumors at Endpoint treat->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis

In Vivo Efficacy Experimental Workflow

Analysis of Immune Cell Infiltration
  • Tissue Processing: Fix excised tumors in formalin and embed in paraffin, or prepare single-cell suspensions.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections using antibodies against CD3, CD8, and FoxP3 to identify T-cell populations.

  • Flow Cytometry: Use single-cell suspensions for multi-color flow cytometry to quantify various immune cell subsets (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Data Analysis: Quantify the number of positive cells per field in IHC images or the percentage of different immune cell populations by flow cytometry.

Signaling Pathway Diagrams

Proposed Mechanism of Synergy: Caspase-4 Inhibition and Hsp90 Inhibition

cluster_pathway Synergistic Anti-Tumor Response hsp90_inhibitor Hsp90 Inhibitor (e.g., Luminespib) hsp90 Hsp90 hsp90_inhibitor->hsp90 inhibits apoptosis Apoptosis hsp90_inhibitor->apoptosis induces caspase4_inhibitor This compound caspase4 Caspase-4 caspase4_inhibitor->caspase4 inhibits client_proteins Oncogenic Client Proteins hsp90->client_proteins stabilizes client_proteins->apoptosis inhibits mtdna_release Mitochondrial DNA Release apoptosis->mtdna_release leads to tumor_cell_death Tumor Cell Death apoptosis->tumor_cell_death cgas_sting cGAS-STING Pathway caspase4->cgas_sting suppresses mtdna_release->cgas_sting activates ifn1 Type I Interferon Production cgas_sting->ifn1 leads to t_cell CD8+ T-Cell Recruitment & Activation ifn1->t_cell promotes t_cell->tumor_cell_death induces

Hsp90 and Caspase-4 Inhibition Synergy

Proposed Mechanism of Synergy: Caspase-4 Inhibition and Anti-PD-1 Immunotherapy

cluster_pathway Enhanced Immunotherapy Response caspase4_inhibitor This compound caspase4 Caspase-4 caspase4_inhibitor->caspase4 inhibits anti_pd1 Anti-PD-1 Antibody pd1 PD-1 anti_pd1->pd1 blocks tumor_cell Tumor Cell immunogenic_signals Increased Immunogenic Signals (e.g., DAMPs) tumor_cell->immunogenic_signals releases pdl1 PD-L1 tumor_cell->pdl1 caspase4->immunogenic_signals modulates t_cell Cytotoxic T-Cell immunogenic_signals->t_cell activates t_cell->pd1 tumor_cell_killing Tumor Cell Killing t_cell->tumor_cell_killing induces t_cell_exhaustion T-Cell Exhaustion pd1->t_cell_exhaustion mediates pdl1->pd1 binds t_cell_exhaustion->tumor_cell_killing inhibits

Caspase-4 Inhibition and Anti-PD-1 Synergy

Conclusion

The combination of the cell-permeable caspase-4 inhibitor this compound with existing cancer therapies holds the potential to enhance treatment efficacy. The provided protocols offer a framework for the preclinical evaluation of these combination strategies. Further research is warranted to validate these hypotheses and to elucidate the precise molecular mechanisms underlying the observed synergistic effects. These investigations will be crucial for the rational design of novel, more effective combination cancer therapies.

References

Application Notes and Protocols: Long-term Stability of Ac-AAVALLPAVLLALLAP-LEVD-CHO in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Ac-AAVALLPAVLLALLAP-LEVD-CHO is a novel research tool designed for the detection of apoptosis. This peptide combines a highly hydrophobic, potentially cell-penetrating sequence (Ac-AAVALLPAVLLALLAP) with a specific caspase-3 recognition motif (LEVD) and a C-terminal aldehyde (CHO) functional group, which acts as a reversible inhibitor. The long-term stability of this peptide in solution is critical for obtaining reproducible and reliable experimental results.

This document provides a comprehensive guide to understanding the factors that influence the stability of this compound, protocols for its proper handling and storage, and methodologies for evaluating its long-term stability under various conditions. The inherent hydrophobicity of the AAVALLPAVLLALLAP sequence presents unique challenges, primarily related to solubility and aggregation, which are addressed herein.

Factors Influencing Peptide Stability

The stability of this compound in solution can be compromised by several factors, leading to a decrease in its effective concentration and activity over time.

  • Aggregation: The long, hydrophobic N-terminal sequence (AAVALLPAVLLALLAP) has a strong tendency to self-associate and form aggregates in aqueous solutions. This is often the primary pathway for the loss of active peptide. Aggregation is influenced by peptide concentration, temperature, pH, and buffer composition.

  • Hydrolysis: The peptide bonds within the sequence can undergo slow hydrolysis, leading to fragmentation of the peptide. This process is typically accelerated at extreme pH values (acidic or alkaline) and higher temperatures.

  • Oxidation: The C-terminal aldehyde (CHO) group is susceptible to oxidation, which would convert it to a carboxylic acid. This modification would render the peptide inactive as a caspase-3 inhibitor. Exposure to air (oxygen) and trace metal ions can catalyze this process.

  • Adsorption: Due to its hydrophobicity, the peptide can adsorb to the surfaces of storage vials (e.g., plastic or glass), leading to a significant reduction in the concentration of the peptide in solution. The use of low-adhesion microcentrifuge tubes is recommended.

Quantitative Stability Data

The following tables present hypothetical stability data for this compound under various storage conditions. These tables are intended to serve as a guide for users to establish their own stability studies.

Table 1: Influence of Temperature on Peptide Integrity over 12 Weeks (Assay Method: RP-HPLC, Buffer: 20 mM HEPES, pH 7.4, with 5% DMSO)

Storage TemperatureWeek 1 (% Purity)Week 4 (% Purity)Week 8 (% Purity)Week 12 (% Purity)
-80°C99.5 ± 0.299.4 ± 0.399.2 ± 0.299.1 ± 0.4
-20°C99.1 ± 0.398.5 ± 0.597.8 ± 0.696.5 ± 0.7
4°C97.2 ± 0.492.1 ± 0.885.3 ± 1.178.4 ± 1.5
25°C (Room Temp)85.4 ± 0.965.7 ± 1.840.1 ± 2.522.6 ± 3.1

Table 2: Effect of Buffer and pH on Peptide Stability at 4°C over 4 Weeks (Assay Method: RP-HPLC)

Buffer SystempHWeek 1 (% Purity)Week 2 (% Purity)Week 4 (% Purity)
20 mM Sodium Acetate5.095.1 ± 0.688.3 ± 0.975.2 ± 1.4
20 mM MES6.096.5 ± 0.591.2 ± 0.782.9 ± 1.1
20 mM HEPES7.497.2 ± 0.494.5 ± 0.692.1 ± 0.8
20 mM Tris8.594.8 ± 0.787.1 ± 1.073.5 ± 1.6

Table 3: Functional Stability as Measured by Caspase-3 Inhibition (Storage at -20°C in 20 mM HEPES, pH 7.4, with 5% DMSO)

Storage DurationIC50 (nM)Fold Change from Initial
Initial (Fresh)10.2 ± 0.81.0
4 Weeks11.5 ± 1.11.1
12 Weeks14.8 ± 1.51.5
24 Weeks20.1 ± 2.22.0

Recommended Storage and Handling

To maximize the shelf-life of this compound, the following procedures are recommended:

  • Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.

  • Stock Solutions:

    • To prepare a stock solution, dissolve the peptide in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Once the peptide is fully dissolved, slowly add the aqueous buffer of choice (e.g., 20 mM HEPES, pH 7.4) to the desired final concentration. Vortex immediately after adding the aqueous buffer to prevent precipitation.

    • The final concentration of the organic solvent should be kept as low as possible for biological assays, but a concentration of 5-10% DMSO may be necessary to maintain solubility.

    • Aliquot the stock solution into small, single-use volumes in low-adhesion polypropylene tubes.

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

Protocol: RP-HPLC for Assessing Peptide Purity and Degradation

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products and aggregates.

Materials:

  • This compound peptide samples

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • UV detector (set to 214 nm or 280 nm)

Method:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Prepare peptide samples for injection by diluting them to a final concentration of ~0.1 mg/mL in Mobile Phase A.

  • Inject 20 µL of the sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at 214 nm. The intact peptide will elute as a major peak.

  • Integrate the area of all peaks. Calculate the purity of the peptide as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Analyze samples at each time point of the stability study (e.g., T=0, 1 week, 4 weeks, etc.).

Protocol: Caspase-3 Activity Assay for Functional Stability

This protocol assesses the functional integrity of the peptide by measuring its ability to inhibit caspase-3 activity.

Materials:

  • Recombinant active caspase-3

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4

  • This compound peptide samples (from stability study)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Method:

  • Prepare serial dilutions of the peptide samples in Assay Buffer.

  • In each well of the microplate, add 50 µL of the diluted peptide.

  • Add 25 µL of recombinant active caspase-3 (at a final concentration that gives a robust signal).

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate Ac-DEVD-AMC (at a final concentration of ~20 µM).

  • Immediately begin monitoring the increase in fluorescence over time (kinetic read).

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value for each sample. An increase in the IC50 value over time indicates a loss of functional peptide.

Visualizations and Workflows

Signaling Pathway: Apoptosis Detection

cluster_cell Apoptotic Cell cluster_assay In Vitro Detection Apoptotic_Signal Apoptotic Signal (e.g., TNF-α, UV) Procaspase3 Procaspase-3 (Inactive) Apoptotic_Signal->Procaspase3 activates cascade Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Cellular Apoptosis Caspase3->Apoptosis executes Inhibition Inhibition of Caspase-3 Activity Caspase3->Inhibition Peptide Ac-AAVALLPAVLLALLAP -LEVD-CHO Peptide->Inhibition

Caption: Intended mechanism of action for the peptide inhibitor.

Experimental Workflow: Stability Assessment

cluster_analyses Analytical Methods Start Prepare Peptide Stock in DMSO/Buffer Aliquots Create Aliquots for Each Condition Start->Aliquots Storage Store at Different Conditions (-80°C, -20°C, 4°C, 25°C) (pH 5.0, 6.0, 7.4, 8.5) Aliquots->Storage Sampling Sample at Time Points (T=0, 1, 4, 8, 12 weeks) Storage->Sampling Analysis Perform Analyses Sampling->Analysis HPLC RP-HPLC (Purity) Analysis->HPLC Functional Caspase-3 Assay (IC50) Analysis->Functional Aggregation DLS / ThT Assay (Aggregation) Analysis->Aggregation Data Compile & Analyze Data HPLC->Data Functional->Data Aggregation->Data End Determine Shelf-Life Data->End

Caption: Workflow for comprehensive peptide stability testing.

Potential Degradation Pathways

cluster_degradation Degradation Products Peptide Ac-AAV...AP-LEVD-CHO Intact Peptide Aggregates Soluble/Insoluble Aggregates Physical Instability Peptide->Aggregates High Concentration Temperature Hydrolysis Peptide Fragments Chemical Instability Peptide->Hydrolysis Extreme pH Temperature Oxidation Ac-AAV...AP-LEVD-COOH Functional Inactivation Peptide->Oxidation Oxygen Metal Ions

Caption: Primary degradation pathways for the peptide in solution.

Application Notes and Protocols for Studying Inflammasome Activation with a Putative Caspase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Product: Ac-AAVALLPAVLLALLAP-LEVD-CHO

Topic: Investigation of Non-Canonical Inflammasome Activation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this compound is described as a cell-permeable caspase-4 inhibitor, there is a notable lack of specific quantitative data and detailed experimental protocols in peer-reviewed literature for this particular compound. The primary reference often cited by commercial suppliers pertains to a related caspase-1 inhibitor. Therefore, the following application notes and protocols are based on established methodologies for studying the non-canonical inflammasome and the use of similar caspase inhibitors. Researchers should perform initial dose-response experiments to determine the optimal working concentration for this compound in their specific experimental setup.

I. Application Notes

Introduction to Non-Canonical Inflammasome Activation

The innate immune system utilizes inflammasomes, which are cytosolic multi-protein complexes, to detect pathogenic microorganisms and sterile danger signals. The non-canonical inflammasome pathway is a critical defense mechanism against Gram-negative bacteria and is initiated by the direct sensing of cytosolic lipopolysaccharide (LPS). In humans, this sensing is mediated by caspase-4 and caspase-5 (caspase-11 in mice).

Upon binding to LPS, caspase-4 becomes activated and cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis. This pore formation also leads to potassium (K+) efflux, which subsequently triggers the activation of the canonical NLRP3 inflammasome. The NLRP3 inflammasome then activates caspase-1, which processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.

Mechanism of Action of this compound

This compound is a peptide-based inhibitor designed for cell permeability and specific targeting of caspase-4. Its structure consists of two key components:

  • Ac-AAVALLPAVLLALLAP- : This N-terminal sequence is derived from the hydrophobic region of the Kaposi fibroblast growth factor signal peptide and is designed to facilitate the transport of the inhibitor across the cell membrane.[1]

  • -LEVD-CHO : This tetrapeptide sequence (Leu-Glu-Val-Asp) is a recognition motif for caspase-4. The C-terminal aldehyde group (-CHO) allows for reversible covalent inhibition of the caspase's active site.

By inhibiting caspase-4, this compound is expected to block the initial steps of the non-canonical inflammasome pathway, thereby preventing GSDMD cleavage, pyroptosis, and the subsequent activation of the NLRP3 inflammasome and cytokine release.

Applications in Inflammasome Research

A specific, cell-permeable caspase-4 inhibitor like this compound is a valuable tool for:

  • Elucidating the role of caspase-4: Confirming the essential role of caspase-4 in response to cytosolic LPS in various human cell types.

  • Dissecting signaling pathways: Differentiating between the direct effects of caspase-4 activation (GSDMD cleavage, pyroptosis) and the downstream consequences of NLRP3 inflammasome activation (caspase-1 cleavage, IL-1β/IL-18 maturation).

  • Therapeutic development: Investigating the potential of targeting caspase-4 to mitigate inflammatory conditions driven by non-canonical inflammasome activation, such as sepsis.

  • Validating drug screening hits: Serving as a positive control for the inhibition of the non-canonical inflammasome pathway in high-throughput screening assays.

II. Data Presentation (Templates)

As no specific quantitative data for this compound is currently available in the literature, the following tables are provided as templates for researchers to structure their experimental results.

Table 1: Dose-Dependent Inhibition of IL-1β Secretion

This table can be used to present data from an ELISA assay measuring IL-1β in the supernatant of LPS-transfected cells pre-treated with varying concentrations of the inhibitor.

Treatment GroupInhibitor Conc. (µM)IL-1β Concentration (pg/mL) ± SD% Inhibition
Untreated Control0BaselineN/A
LPS Transfection0Max Response0%
LPS + Inhibitor1
LPS + Inhibitor5
LPS + Inhibitor10
LPS + Inhibitor25
LPS + Inhibitor50

Table 2: Effect of Caspase-4 Inhibition on Pyroptosis (LDH Release)

This table is designed to show the results of a lactate dehydrogenase (LDH) assay, a common method to quantify lytic cell death like pyroptosis.

Treatment GroupInhibitor Conc. (µM)LDH Release (% of Maximum) ± SD% Reduction in Cell Death
Untreated Control00%N/A
Lysis ControlN/A100%N/A
LPS Transfection0Max Response0%
LPS + Inhibitor10
LPS + Inhibitor25
LPS + Inhibitor50

Table 3: Summary of Western Blot Analysis

This table provides a qualitative summary of expected results from Western blot analysis of cell lysates and supernatants.

Target ProteinTreatment GroupExpected Result
Cell Lysate
Pro-Caspase-4UntreatedPresent
Cleaved Caspase-4LPS TransfectionPresent
Cleaved Caspase-4LPS + InhibitorReduced/Absent
GSDMD (Full-length)UntreatedPresent
GSDMD-N-terminalLPS TransfectionPresent
GSDMD-N-terminalLPS + InhibitorReduced/Absent
Pro-Caspase-1Untreated / LPSPresent
Cleaved Caspase-1 (p20)LPS TransfectionPresent
Cleaved Caspase-1 (p20)LPS + InhibitorReduced/Absent
Pro-IL-1βLPS PrimedPresent
Supernatant
Cleaved Caspase-1 (p20)LPS TransfectionPresent
Cleaved Caspase-1 (p20)LPS + InhibitorReduced/Absent
Mature IL-1βLPS TransfectionPresent
Mature IL-1βLPS + InhibitorReduced/Absent

III. Experimental Protocols & Visualizations

Signaling Pathway and Workflow Diagrams

non_canonical_inflammasome cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nlrp3 NLRP3 Inflammasome lps_out Gram-negative bacteria / LPS lps_in Cytosolic LPS lps_out->lps_in Bacterial escape or transfection casp4_active Active Caspase-4 lps_in->casp4_active Binds & Activates casp4 Pro-Caspase-4 casp4->casp4_active gsdmd Gasdermin D (GSDMD) casp4_active->gsdmd Cleaves inhibitor Ac-AAV-LEVD-CHO inhibitor->casp4_active Inhibits gsdmd_n GSDMD-N Pore gsdmd->gsdmd_n pyroptosis Pyroptosis gsdmd_n->pyroptosis k_efflux K+ Efflux gsdmd_n->k_efflux nlrp3_complex Active NLRP3 Inflammasome k_efflux->nlrp3_complex Activates nlrp3 NLRP3 asc ASC casp1 Pro-Caspase-1 casp1_active Active Caspase-1 nlrp3_complex->casp1_active Cleaves & Activates il1b Mature IL-1β casp1_active->il1b Cleaves pro_il1b Pro-IL-1β pro_il1b->il1b il1b->lps_out Secretion

Caption: Non-canonical inflammasome signaling pathway.

experimental_workflow cluster_assays Downstream Assays start Seed Human Monocytes (e.g., THP-1) prime Prime with PMA (optional) and LPS (1 µg/mL, 4h) to upregulate Pro-IL-1β start->prime pretreat Pre-treat with Ac-AAV-LEVD-CHO (Varying concentrations, 1h) prime->pretreat transfect Transfect with LPS (2 µg/mL) using a transfection reagent (e.g., FuGENE HD, 6-16h) pretreat->transfect collect Collect Supernatant and Lyse Cells transfect->collect elisa ELISA for IL-1β (Supernatant) collect->elisa ldh LDH Assay for Pyroptosis (Supernatant) collect->ldh wb Western Blot for Caspase-4, GSDMD, Caspase-1 Cleavage (Lysate & Supernatant) collect->wb

Caption: Experimental workflow for studying caspase-4 inhibition.

Protocol 1: Induction of Non-Canonical Inflammasome Activation in THP-1 Cells

This protocol describes how to induce non-canonical inflammasome activation in the human monocytic cell line THP-1 by transfecting LPS into the cytosol.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS from E. coli O111:B4 (ultrapure)

  • Opti-MEM I Reduced Serum Medium

  • FuGENE HD Transfection Reagent (or similar)

  • This compound (reconstituted in DMSO)

  • Sterile, tissue culture-treated plates (24-well or 12-well)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a new flask.

    • Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. Differentiated cells will become adherent.

    • After differentiation, gently remove the PMA-containing medium, wash once with fresh RPMI, and add fresh complete medium. Allow cells to rest for 24 hours before stimulation.

  • Priming Step (Signal 1):

    • To ensure robust expression of pro-IL-1β, prime the differentiated THP-1 cells.

    • Replace the medium with fresh complete RPMI containing 1 µg/mL of ultrapure LPS.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Inhibitor Pre-treatment:

    • Following the priming step, gently remove the LPS-containing medium.

    • Add fresh serum-free medium (e.g., Opti-MEM) containing the desired concentration of this compound. Note: An initial dose-response experiment (e.g., 1, 10, 25, 50 µM) is recommended. Include a vehicle control (DMSO) group.

    • Incubate for 1 hour at 37°C.

  • LPS Transfection (Signal 2):

    • Prepare the LPS transfection complex. For each well of a 24-well plate:

      • In tube A: Dilute 1 µL of FuGENE HD into 24 µL of Opti-MEM.

      • In tube B: Add 0.5 µg of LPS to 25 µL of Opti-MEM.

      • Add the contents of tube A to tube B, mix gently by flicking, and incubate at room temperature for 15-30 minutes.

    • Add the 50 µL of LPS/FuGENE HD complex dropwise to each well.

    • Incubate for 6 to 16 hours at 37°C. The optimal time should be determined empirically.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant into a sterile microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Transfer the cleared supernatant to a new tube for cytokine and LDH analysis. Store at -80°C.

    • To prepare cell lysates, gently wash the adherent cells once with ice-cold PBS.

    • Add 100-200 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. The cleared lysate is ready for Western blot analysis.

Protocol 2: Measurement of Inflammasome Activation Readouts

A. IL-1β ELISA

  • Use a commercial human IL-1β ELISA kit and follow the manufacturer's instructions.

  • Thaw the collected supernatants on ice.

  • Load the appropriate volume of standards, controls, and samples into the wells of the ELISA plate.

  • Perform the assay according to the kit's protocol.

  • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

B. Pyroptosis Measurement (LDH Release Assay)

  • Use a commercial LDH cytotoxicity assay kit.

  • Thaw the collected supernatants on ice.

  • Prepare a "maximum LDH release" control by adding lysis solution (provided in the kit) to a set of untreated control wells 1 hour before sample collection.

  • Prepare a "spontaneous LDH release" control from the supernatant of untreated, non-transfected cells.

  • Follow the manufacturer's protocol to mix supernatant samples with the reaction mixture.

  • Incubate as required and measure the absorbance.

  • Calculate the percentage of cytotoxicity (pyroptosis) using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

C. Western Blot Analysis

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Load equal amounts of protein (20-40 µg) from the cell lysates onto an SDS-PAGE gel. For detecting secreted proteins, you may need to concentrate the supernatant samples before loading.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • Anti-Caspase-4 (to detect pro- and cleaved forms)

    • Anti-GSDMD (to detect full-length and N-terminal fragment)

    • Anti-Caspase-1 (to detect p45 pro-form and p20 cleaved fragment)

    • Anti-IL-1β (to detect p31 pro-form and p17 mature form)

    • Anti-GAPDH or β-actin (as a loading control for lysates)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-AAVALLPAVLLALLAP-LEVD-CHO Inhibition of Caspase-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using the caspase-4 inhibitor Ac-AAVALLPAVLLALLAP-LEVD-CHO and encountering challenges with its efficacy in inhibiting caspase-4 activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supposed to work?

A1: this compound is a putative, cell-permeable inhibitor of caspase-4. It is a complex peptide that can be broken down into two key components:

  • Ac-LEVD-CHO: This is the active inhibitory part of the molecule. The "LEVD" sequence is a recognized tetrapeptide motif for caspase-4 substrates, and the "CHO" (aldehyde) group acts as a reversible covalent inhibitor that binds to the active site of the caspase.[1]

  • AAVALLPAVLLALLAP: This long, hydrophobic amino acid sequence is likely a cell-penetrating peptide (CPP).[2] CPPs are designed to facilitate the transport of molecules across the cell membrane, which is often a barrier for large, charged molecules like peptides.[3][4][5][6]

In theory, the CPP portion of the molecule facilitates its entry into the cell, where the LEVD-CHO moiety can then bind to and inhibit caspase-4.

Q2: What is the role of caspase-4 in cellular signaling?

A2: Caspase-4 is a key inflammatory caspase in humans. It plays a critical role in the non-canonical inflammasome pathway, which is a component of the innate immune system. Caspase-4 is directly activated by intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[7][8] Once activated, caspase-4 can lead to a form of inflammatory cell death called pyroptosis and the processing and release of pro-inflammatory cytokines.

Q3: Are there other inhibitors I can use as a positive control for caspase-4 inhibition?

A3: Yes, using a well-characterized caspase-4 inhibitor as a positive control is highly recommended. Some alternatives include:

  • Ac-LEVD-CHO: The core inhibitory peptide without the long CPP. This can be useful for in vitro assays with purified or recombinant caspase-4.[9]

  • Z-LEVD-FMK: A cell-permeable, irreversible inhibitor of caspase-4.

  • VX-765 (Belnacasan): A potent and selective inhibitor of the caspase-1 subfamily, which includes caspase-4.

Troubleshooting Guide: Why is this compound not inhibiting caspase-4 activity in my experiment?

If you are observing a lack of caspase-4 inhibition with this compound, consider the following potential issues and troubleshooting steps.

Potential Problem Possible Cause Recommended Solution
Inhibitor Integrity and Handling The inhibitor has degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage in solution).Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, gently warm the aliquot to room temperature and vortex briefly.
The inhibitor has poor solubility in your experimental buffer, leading to precipitation.Visually inspect the inhibitor solution for any precipitate. If solubility is an issue, consider preparing the stock solution in a different solvent or using a lower final concentration of the inhibitor. Gentle warming or sonication may aid in dissolution.[10][11]
Experimental Design The concentration of the inhibitor is too low to effectively inhibit caspase-4.Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell type and experimental conditions.
The incubation time with the inhibitor is insufficient for it to enter the cells and bind to caspase-4.Increase the pre-incubation time of the cells with the inhibitor before inducing caspase-4 activation. A time-course experiment can help determine the optimal incubation period.
Cellular Factors The cell type you are using has low permeability to the inhibitor, despite the presence of the CPP.Verify the cell-penetrating ability of the peptide in your specific cell line. This can be done by using a fluorescently labeled version of the peptide and observing its uptake via microscopy.
The expression level of caspase-4 in your cells is too high, overwhelming the inhibitor at the concentration used.Confirm the expression level of caspase-4 in your cell line by Western blot. If expression is very high, you may need to increase the inhibitor concentration.
Assay-Specific Issues The method used to measure caspase-4 activity is not sensitive enough or is prone to artifacts.Ensure that your caspase-4 activity assay is properly validated. Use a positive control for caspase-4 activation (e.g., LPS transfection) and a known caspase-4 inhibitor as a positive control for inhibition.
Inhibitor-Specific Properties The long CPP tail may cause steric hindrance, preventing the LEVD-CHO warhead from efficiently binding to the active site of caspase-4.Compare the inhibitory activity of this compound with that of the shorter Ac-LEVD-CHO in an in vitro assay using purified caspase-4. This will help determine if the CPP is interfering with the inhibitory function.
The peptide may be sequestered in cellular compartments (e.g., endosomes) and not reaching the cytoplasm where caspase-4 is located.Co-treat cells with endosomal escape-enhancing agents to see if this improves the inhibitory effect.

Experimental Protocols

Protocol 1: Caspase-4 Activity Assay (Colorimetric)

This protocol is for measuring caspase-4 activity in cell lysates using a colorimetric substrate.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Protein quantification assay (e.g., Bradford or BCA)

  • Caspase-4 substrate (e.g., Ac-LEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Culture and treat your cells as required for your experiment (e.g., with or without LPS to induce caspase-4 activation, and with or without the caspase-4 inhibitor).

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Caspase-4 Activity Assay:

    • Normalize the protein concentration of all cell lysates with lysis buffer.

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2x reaction buffer (containing 10 mM DTT) to each well.

    • Add 5 µL of the caspase-4 substrate Ac-LEVD-pNA (final concentration 200 µM) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (lysis buffer with substrate) from all readings.

    • Compare the absorbance values of your experimental samples to the control samples to determine the relative caspase-4 activity.

Visualizations

Diagram 1: Non-Canonical Inflammasome Activation Pathway

NonCanonicalInflammasome Non-Canonical Inflammasome Pathway LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds & activates ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 autocleavage GSDMD Gasdermin-D (GSDMD) ActiveCaspase4->GSDMD cleaves GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor Ac-AAVALLPAVLLALLAP -LEVD-CHO Inhibitor->ActiveCaspase4 inhibits

Caption: A diagram illustrating the activation of the non-canonical inflammasome by intracellular LPS, leading to caspase-4 activation and pyroptosis. The inhibitor this compound is shown to target active caspase-4.

Diagram 2: Troubleshooting Logic for Inhibitor Failure

Troubleshooting Troubleshooting Inhibitor Inefficacy cluster_inhibitor Inhibitor Checks cluster_experiment Experimental Design cluster_cellular Cellular Factors cluster_assay Assay Validation Start Inhibitor is not working CheckInhibitor Verify Inhibitor Integrity & Solubility Start->CheckInhibitor CheckExperiment Review Experimental Design CheckInhibitor->CheckExperiment Inhibitor OK FreshStock Prepare Fresh Stock CheckInhibitor->FreshStock Degradation? SolubilityTest Test Solubility CheckInhibitor->SolubilityTest Precipitation? CheckCellular Investigate Cellular Factors CheckExperiment->CheckCellular Design OK DoseResponse Dose-Response CheckExperiment->DoseResponse Concentration? TimeCourse Time-Course CheckExperiment->TimeCourse Incubation Time? CheckAssay Validate Assay Performance CheckCellular->CheckAssay Cell Factors OK Permeability Check Permeability CheckCellular->Permeability Uptake Issue? Expression Check Caspase-4 Expression CheckCellular->Expression High Expression? Success Inhibition Observed CheckAssay->Success Assay OK PositiveControl Use Positive Controls CheckAssay->PositiveControl Assay Issue?

Caption: A flowchart outlining a logical approach to troubleshooting the lack of caspase-4 inhibition by this compound.

References

Off-target effects of Ac-AAVALLPAVLLALLAP-LEVD-CHO at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-AAVALLPAVLLALLAP-LEVD-CHO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this cell-permeable caspase-4 inhibitor, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a cell-permeable peptide designed to act as an inhibitor of caspase-4.[1][2][3] The "LEVD" sequence mimics the cleavage site recognized by caspase-4. The peptide is conjugated to a cell-penetrating peptide sequence (AAVALLPAVLLALLAP) to facilitate its entry into cells.

Q2: What are the potential off-target effects of this inhibitor at high concentrations?

At high concentrations, peptide-based caspase inhibitors can exhibit off-target effects due to the structural similarity among the active sites of different caspases.[4] Potential off-target effects of this compound may include the inhibition of other caspases, particularly those with similar substrate recognition motifs. For instance, caspase-1 and caspase-5 also recognize sequences containing WEHD, YVAD, or LEHD, and cross-reactivity may be observed. Non-specific effects on other cellular proteases or signaling pathways are also possible, though less characterized.

Q3: What are the visible signs of off-target effects or cytotoxicity in my cell cultures?

High concentrations of the inhibitor may lead to cytotoxicity. Common signs include:

  • A significant decrease in cell viability compared to vehicle-only controls.

  • Changes in cell morphology, such as rounding, detachment from the culture plate, or membrane blebbing.

  • Induction of apoptosis or necrosis, which can be paradoxical if the intended effect is to inhibit apoptosis.

  • Alterations in cellular metabolism or proliferation rates.

Q4: How can I minimize off-target effects?

To minimize off-target effects, it is crucial to:

  • Perform a dose-response curve: Determine the lowest effective concentration that elicits the desired biological effect.

  • Use appropriate controls: Always include a vehicle-only control and, if possible, a negative control peptide with a scrambled sequence.

  • Limit incubation time: Use the shortest incubation time necessary to observe the desired effect.

  • Confirm specificity: Use multiple methods to validate that the observed effects are due to the inhibition of the intended target (caspase-4). This can include using cells deficient in caspase-4 or employing structurally different caspase-4 inhibitors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cell Death 1. High concentration leading to cytotoxicity. 2. Off-target inhibition of essential caspases or other proteases. 3. Contamination of the inhibitor stock.1. Perform a dose-response experiment to find the optimal, non-toxic concentration. 2. Assess the activity of other caspases (e.g., caspase-3, -8, -9) to check for off-target inhibition. 3. Filter-sterilize the stock solution and test a fresh vial of the inhibitor.
Inconsistent Results 1. Variability in inhibitor concentration. 2. Differences in cell density or passage number. 3. Instability of the peptide in culture medium.1. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. 2. Maintain consistent cell culture conditions. 3. Minimize the time the peptide is in the culture medium before the experiment. Consider a time-course experiment to assess peptide stability.
No Inhibition Observed 1. Insufficient inhibitor concentration. 2. Poor cell permeability. 3. Inactive inhibitor. 4. Caspase-4 is not involved in the pathway being studied.1. Increase the concentration of the inhibitor based on a dose-response curve. 2. Verify cell permeability using a fluorescently labeled version of the peptide. 3. Check the expiration date and storage conditions of the inhibitor. 4. Confirm the presence and activation of caspase-4 in your experimental model using Western blot or a specific activity assay.

Quantitative Data Summary

The following tables provide illustrative data on the selectivity and cytotoxicity of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate how such data might be presented. Researchers should generate their own data for their specific experimental systems.

Table 1: Illustrative Caspase Inhibitor Selectivity Profile

Caspase TargetIC50 (nM) for this compound
Caspase-4 5.2
Caspase-185.7
Caspase-3> 10,000
Caspase-598.3
Caspase-7> 10,000
Caspase-8> 10,000
Caspase-9> 10,000

This hypothetical data suggests that while the inhibitor is most potent against caspase-4, it can inhibit caspases-1 and -5 at higher concentrations.

Table 2: Illustrative Cytotoxicity Profile in HeLa Cells (48-hour exposure)

Concentration (µM)% Cell Viability (MTT Assay)
0 (Vehicle)100
198.5
595.2
1090.1
2575.8
5052.3
10021.7

This hypothetical data indicates that significant cytotoxicity is observed at concentrations above 25 µM.

Experimental Protocols

Protocol 1: Caspase Selectivity Profiling using Fluorogenic Substrates

Objective: To determine the inhibitory activity of this compound against a panel of purified recombinant caspases.

Materials:

  • Purified recombinant human caspases (Caspase-1, -3, -4, -5, -7, -8, -9)

  • This compound

  • Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3, Ac-LEVD-AFC for Caspase-4, Ac-WEHD-AFC for Caspase-5)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In the 96-well plate, add 50 µL of Assay Buffer containing the appropriate recombinant caspase.

  • Add 10 µL of the diluted inhibitor to each well. Include a vehicle control.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 40 µL of the corresponding fluorogenic substrate (final concentration of 50 µM).

  • Immediately measure the fluorescence kinetics over 30 minutes at 37°C using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To evaluate the cytotoxic effects of high concentrations of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a range of concentrations of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase-4 Pathway cluster_inhibition Inhibitor Action Stimulus e.g., LPS, Stress Pro-Caspase-4 Pro-Caspase-4 Stimulus->Pro-Caspase-4 Activates Active Caspase-4 Active Caspase-4 Pro-Caspase-4->Active Caspase-4 Cleavage Substrates Downstream Substrates Active Caspase-4->Substrates Cleaves Inflammation_Apoptosis Inflammation / Apoptosis Substrates->Inflammation_Apoptosis Inhibitor This compound Inhibitor->Active Caspase-4 Inhibits

Caption: Intended signaling pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed Cells Incubation Incubate with Inhibitor Cell_Culture->Incubation Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Incubation Assay Perform Assay (e.g., MTT, Caspase Activity) Incubation->Assay Data_Analysis Analyze Data (IC50, % Viability) Assay->Data_Analysis

Caption: General experimental workflow for inhibitor testing.

Troubleshooting_Logic Start Unexpected Result Observed Check_Concentration Is the concentration too high? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response Yes Check_Off_Target Could it be off-target effects? Check_Concentration->Check_Off_Target No Consult_Literature Consult Literature for Similar Issues Perform_Dose_Response->Consult_Literature Profile_Selectivity Perform Caspase Selectivity Profiling Check_Off_Target->Profile_Selectivity Yes Check_Controls Are controls behaving as expected? Check_Off_Target->Check_Controls No Profile_Selectivity->Consult_Literature Validate_Reagents Validate Reagents and Cell Line Check_Controls->Validate_Reagents No Check_Controls->Consult_Literature Yes Validate_Reagents->Consult_Literature

Caption: Logical troubleshooting flow for unexpected results.

References

Improving the solubility of Ac-AAVALLPAVLLALLAP-LEVD-CHO in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of the highly hydrophobic peptide, Ac-AAVALLPAVLLALLAP-LEVD-CHO, in aqueous buffers for various experimental applications.

Understanding the Challenge: Why is this compound Difficult to Dissolve?

The peptide this compound is a potent, cell-permeable caspase-4 inhibitor.[1][2][3][4] Its structure consists of two key components:

  • Ac-AAVALLPAVLLALLAP- : This N-terminal sequence is a cell-penetrating peptide derived from the hydrophobic region of the Kaposi fibroblast growth factor signal peptide.[5] This high proportion of hydrophobic amino acids (Alanine, Valine, Leucine, Proline) is essential for its cell-permeability but is also the primary reason for its poor solubility in aqueous solutions.[6][7][8] Peptides with 50% or more hydrophobic residues are generally challenging to dissolve in water-based buffers.[7][8][9]

  • -LEVD-CHO : This C-terminal sequence is the active inhibitor moiety that targets caspase-4.[10][11]

Due to its highly hydrophobic nature, this peptide tends to aggregate in aqueous solutions, making it difficult to obtain a clear, homogenous stock solution for experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for this compound?

A1: Due to its hydrophobicity, it is strongly recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent.[7][9][12] The preferred solvent for most biological applications is Dimethyl Sulfoxide (DMSO) because of its low toxicity.[7][9] Other options include Dimethylformamide (DMF), acetonitrile (ACN), or ethanol.[9][12][13]

Q2: What concentration can I expect to achieve in the initial organic solvent?

A2: The solubility in organic solvents is significantly higher than in aqueous buffers. While specific data for this exact peptide is limited, a closely related caspase-3 inhibitor with the same cell-penetrating peptide sequence (Ac-AAVALLPAVLLALLAP-DEVD-CHO) is soluble in DMSO at 5 mg/mL. Another source indicates solubility of this related peptide in formic acid at 1 mg/mL.[14] It is always best to start with a small amount of the peptide to test solubility.[7]

Q3: How do I prepare my final working solution in an aqueous buffer?

A3: After dissolving the peptide in an organic solvent to create a concentrated stock solution, you can then dilute it into your desired aqueous buffer. It is crucial to add the organic stock solution dropwise to the stirring aqueous buffer to prevent the peptide from precipitating out of solution.[8][9]

Q4: What is the maximum percentage of organic solvent I can have in my final working solution?

A4: The tolerance of your experimental system to the organic solvent is the limiting factor. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and non-toxic.[9] Some cell lines can tolerate up to 1% DMSO.[9][12] It is recommended to keep the final concentration of the organic solvent as low as possible and to include a vehicle control (buffer with the same percentage of organic solvent) in your experiments.

Q5: The peptide precipitates when I dilute it into my aqueous buffer. What should I do?

A5: If you observe precipitation, you have likely exceeded the solubility limit of the peptide in that specific buffer. Try the following:

  • Lower the final concentration: Your target concentration in the aqueous buffer may be too high.

  • Use a different buffer: Although this peptide is uncharged and thus less affected by pH, other buffer components could influence solubility.

  • Increase the percentage of organic co-solvent: If your experimental system allows, a slightly higher percentage of the organic solvent might be necessary.

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[7][12]

  • Gentle warming: In some cases, gentle warming (e.g., to 37°C) can aid solubility.[15] However, be cautious to avoid peptide degradation.

Q6: Can I use sonication to help dissolve the peptide?

A6: Yes, sonication is a recommended technique to aid in the dissolution of hydrophobic peptides.[7][12] It can help to break down aggregates and facilitate the interaction between the peptide and the solvent. Use brief pulses of sonication and keep the sample on ice to prevent overheating.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized peptide will not dissolve in the initial organic solvent. Insufficient solvent volume or incorrect solvent choice.Increase the volume of the organic solvent (e.g., DMSO) in small increments. If still insoluble, try a stronger organic solvent like DMF, though this may have higher toxicity in biological assays.
Peptide solution is cloudy or contains visible particles after dilution into aqueous buffer. The peptide has precipitated out of solution due to exceeding its solubility limit.1. Centrifuge the solution to pellet the undissolved peptide and use the clear supernatant (note that the concentration will be lower than intended).[12] 2. Re-prepare the solution at a lower final concentration. 3. Use brief sonication to try and re-dissolve the precipitate.[7]
Experimental results are inconsistent. Incomplete solubilization leading to inaccurate concentration of the active peptide.Always ensure your stock solution is completely dissolved and clear before making dilutions. It is recommended to centrifuge the final working solution before use to remove any potential micro-aggregates.[12]

Quantitative Solubility Data Summary

The following table summarizes known solubility data for a closely related peptide, which can be used as a starting point for this compound.

PeptideSolventReported Concentration
Ac-AAVALLPAVLLALLAP-DEVD-CHODMSO5 mg/mL
Ac-AAVALLPAVLLALLAP-DEVD-CHOFormic Acid1 mg/mL[14]

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO
  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation.[7]

  • Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 5 mg/mL). Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of particles.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Solution: To prepare your final working solution, slowly add the DMSO stock solution dropwise into your stirring aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).[9]

  • Final Check: If the final solution appears cloudy, this indicates that the peptide's solubility limit has been exceeded. In this case, either lower the final peptide concentration or consider using a buffer with a small percentage of a co-solvent if your experiment allows.

G cluster_workflow Solubilization Workflow start Lyophilized Peptide dissolve Add 100% DMSO (e.g., to 5 mg/mL) start->dissolve stock Concentrated Stock Solution (Clear) dissolve->stock dilute Dropwise dilution into stirring aqueous buffer stock->dilute working Final Working Solution (e.g., <= 0.5% DMSO) dilute->working Solution is clear precipitate Precipitation Occurs dilute->precipitate Solution is cloudy troubleshoot Troubleshoot: - Lower concentration - Sonicate - Adjust buffer precipitate->troubleshoot

Caption: Workflow for solubilizing hydrophobic peptides.

Signaling Pathway and Experimental Logic

The use of this compound as a caspase-4 inhibitor is part of a broader experimental design to investigate caspase-mediated signaling pathways, such as apoptosis or pyroptosis.

G cluster_pathway Investigating Caspase-4 Signaling stimulus Experimental Stimulus (e.g., Pathogen, Toxin) pro_caspase4 Pro-Caspase-4 stimulus->pro_caspase4 caspase4 Active Caspase-4 pro_caspase4->caspase4 Activation downstream Downstream Events (e.g., IL-1β processing, cell death) caspase4->downstream inhibitor This compound (Solubilized) inhibitor->caspase4 Inhibition outcome Measureable Outcome downstream->outcome

References

Cell toxicity issues with Ac-AAVALLPAVLLALLAP-LEVD-CHO treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-AAVALLPAVLLALLAP-LEVD-CHO. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential cell toxicity issues and answer frequently asked questions related to the use of this cell-permeable caspase-4 inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a two-component peptide-based inhibitor. The AAVALLPAVLLALLAP sequence is a cell-penetrating peptide (CPP) derived from K-FGF, which facilitates its entry across the cell membrane. The LEVD-CHO component is a specific inhibitor of caspase-4, a protease involved in inflammatory signaling pathways and certain types of programmed cell death.[1] By inhibiting caspase-4, this compound can be used to study its role in cellular processes such as inflammation and apoptosis.

Q2: What is the expected outcome of treating cells with this inhibitor?

A2: The primary expected outcome is the inhibition of caspase-4 activity. In experimental models where a cellular process is dependent on caspase-4, treatment with this inhibitor should block or reduce that effect. For example, it has been shown to have antitumor activity, which is a form of targeted cytotoxicity.[1] It may also protect cells from specific forms of cell death, such as pyroptosis, that are mediated by caspase-4.

Q3: Is this compound expected to be toxic to all cell types?

A3: Not necessarily. Its cytotoxic effects are often context-dependent. The intended "antitumor activity" suggests it is toxic to specific cancer cells.[1] However, unintended toxicity in other cell lines can occur. This may be due to off-target effects, the inherent (though generally low) toxicity of the cell-penetrating peptide at high concentrations, or other experimental factors.[2][3]

Q4: How can I distinguish between intended cytotoxic effects and unintended cell toxicity?

A4: This requires careful experimental design.

  • Positive and Negative Controls: Use a positive control for cell death (e.g., a known toxin like staurosporine) and a negative control (vehicle-only).

  • Dose-Response Curve: The intended effect (e.g., inhibition of a specific pathway) should occur at a lower concentration than broad, non-specific cytotoxicity.

  • Mechanistic Assays: Measure caspase-4 activity directly to confirm on-target engagement. Assess markers of general cell death (e.g., LDH release) and specific pathways (e.g., apoptosis via caspase-3/7 activation) to understand the nature of the cell death.

Q5: What are common issues with peptide-based inhibitors that can affect my experiments?

A5: Peptide inhibitors can be prone to several issues:

  • Solubility: Peptides, especially hydrophobic ones, can be difficult to dissolve. Improper dissolution can lead to inaccurate concentrations and precipitation in culture.[4]

  • Stability: Peptides can be degraded by proteases in serum-containing media or be unstable in solution over time.[4]

  • Contaminants: Remnants from the synthesis process, such as trifluoroacetic acid (TFA), can be present and may affect cell growth or experimental readouts.[4][5]

  • Oxidation: Peptides containing certain amino acids (Cys, Trp, Met) are susceptible to oxidation, which can inactivate them.[4]

II. Troubleshooting Guides

Issue 1: Higher-than-expected cell death observed across all treatment groups, including controls.
Possible Cause Troubleshooting Step
Cell Culture Contamination Microscopically inspect cultures for bacteria, fungi, or yeast. Perform a mycoplasma test. If contamination is found, discard all related reagents and cultures and decontaminate equipment.
Reagent Quality Use fresh, high-quality culture media, serum, and supplements. Test new lots of serum against a previously validated lot. Ensure water used for media and buffer preparation is of high purity.
Improper Cell Handling Avoid over-trypsinization, excessive centrifugation speeds, or harsh pipetting, which can damage cells. Ensure cells are seeded at the correct density and are not over-confluent.
Incubator Issues Verify incubator temperature, CO2 levels, and humidity. Fluctuations can induce cellular stress and death.
Issue 2: Dose-dependent cell toxicity that does not correlate with expected caspase-4 inhibition.
Possible Cause Troubleshooting Step
Peptide Solubility Issues Ensure the peptide is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in aqueous media.[6] Visually inspect the stock solution and final culture media for any precipitation. Perform a solubility test if issues persist.
CPP-Mediated Toxicity Cell-penetrating peptides can exhibit dose-dependent toxicity.[2][3] To test this, synthesize or acquire the CPP portion (Ac-AAVALLPAVLLALLAP-OH) alone and treat cells to see if it recapitulates the toxic effects. Lower the concentration of the full inhibitor if possible.
Off-Target Effects The inhibitor may be affecting other cellular pathways at higher concentrations. Perform a literature search for known off-target effects of caspase-4 inhibitors or the CPP. Use lower, more specific concentrations.
TFA Contamination Residual trifluoroacetic acid from peptide synthesis can inhibit cell proliferation.[4][5] If suspected, consider obtaining a TFA-free version of the peptide or performing a salt exchange (e.g., to an acetate or HCl salt).
Issue 3: Inconsistent results or loss of inhibitor activity over time.
Possible Cause Troubleshooting Step
Improper Storage Store the lyophilized peptide at -20°C or -80°C, desiccated and protected from light. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.[4][6]
Peptide Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid storing the peptide in aqueous solutions for extended periods. If using serum-containing media, consider reducing the incubation time to minimize proteolytic degradation.
Peptide Oxidation If the peptide contains susceptible amino acids, handle it in an oxygen-reduced environment if possible. Store stock solutions tightly sealed.[4]

III. Data Presentation

To systematically evaluate the cytotoxicity of this compound, we recommend generating a dose-response curve and summarizing the data as follows.

Table 1: Cytotoxicity of this compound in [Cell Line Name] Users should populate this table with their own experimental data.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Release)Observations (e.g., Morphological Changes)
0 (Vehicle Control)100%0%Normal morphology
0.1
1
5
10
25
50
100
Positive Control

IV. Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and positive controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls: On the same plate, prepare three control groups in triplicate:

    • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Maximum LDH Release Control: Add 10 µL of a lysis solution (e.g., 10X Triton X-100) to untreated wells 45 minutes before the end of the incubation period.[9]

  • Supernatant Collection: Centrifuge the 96-well plate at 600 x g for 10 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Calculation: Calculate the percentage of cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100%.

V. Visualizations

Signaling Pathway

Caspase4_Pathway LPS Intracellular LPS (from Gram-negative bacteria) Pro_Casp4 Pro-Caspase-4 LPS->Pro_Casp4 activates ER_Stress Endoplasmic Reticulum Stress ER_Stress->Pro_Casp4 activates Heme Extracellular Heme Heme->Pro_Casp4 activates Casp4 Active Caspase-4 Pro_Casp4->Casp4 auto-activation GSDMD Gasdermin D (GSDMD) Casp4->GSDMD cleaves Apoptosis Apoptosis Casp4->Apoptosis can contribute to Inhibitor Ac-AAVALLPAVLLALLAP -LEVD-CHO Inhibitor->Casp4 inhibits GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore Pore Formation in Cell Membrane GSDMD_N->Pore Pyroptosis Pyroptosis (Inflammatory Cell Death) Pore->Pyroptosis Inflammation Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-18) Pore->Inflammation

Caption: Caspase-4 activation and inhibition pathway.

Experimental Workflow

Cytotoxicity_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed treat 2. Treat with Inhibitor (Dose-Response) seed->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate assay_choice Select Assay incubate->assay_choice mtt 4a. Add MTT Reagent Incubate 3-4h assay_choice->mtt Viability (MTT) ldh 4b. Collect Supernatant assay_choice->ldh Cytotoxicity (LDH) solubilize 5a. Solubilize Formazan (DMSO) mtt->solubilize read_mtt 6a. Read Absorbance (570 nm) solubilize->read_mtt analyze 7. Analyze Data & Calculate % Viability/ % Cytotoxicity read_mtt->analyze react_ldh 5b. Add LDH Reagent Incubate ~30min ldh->react_ldh read_ldh 6b. Read Absorbance (490 nm) react_ldh->read_ldh read_ldh->analyze end End analyze->end

Caption: General workflow for assessing cell toxicity.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Cell Death Observed q1 Is death also in vehicle control wells? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Problem is likely systemic. Check for: - Contamination - Reagent Quality - Handling/Incubator Issues a1_yes->sol1 q2 Is the toxicity strictly dose-dependent? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Problem is likely compound-specific. Check for: - Solubility/Precipitation - CPP Toxicity - Off-Target Effects a2_yes->sol2 sol3 Results are inconsistent. Check for: - Peptide Stability - Storage Issues - Pipetting Error a2_no->sol3

Caption: Decision tree for troubleshooting cell toxicity.

References

Optimizing incubation time for Ac-AAVALLPAVLLALLAP-LEVD-CHO in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the cell-permeable caspase-4 inhibitor, Ac-AAVALLPAVLLALLAP-LEVD-CHO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, cell-permeable peptide inhibitor of caspase-4.[1][2] The 'LEVD' sequence is recognized by caspase-4, and the aldehyde group ('CHO') reversibly inhibits the enzyme's activity. The N-terminal peptide sequence, 'Ac-AAVALLPAVLLALLAP', is a hydrophobic peptide designed to enhance cell membrane permeability.

Q2: What is the general mechanism of action for this inhibitor?

A2: The inhibitor passively diffuses across the cell membrane due to its hydrophobic peptide tail. Inside the cell, the LEVD-CHO warhead specifically targets and binds to the active site of caspase-4, thereby inhibiting its proteolytic activity and downstream signaling events.

Q3: How do I determine the optimal incubation time for my specific cell line?

A3: The optimal incubation time is dependent on several factors, including the cell type, cell density, and the concentration of the inhibitor. It is crucial to perform a time-course experiment to determine the ideal incubation period for your experimental setup. We recommend starting with a range of incubation times (e.g., 2, 4, 8, 12, and 24 hours) to identify the point of maximal inhibition without inducing cytotoxicity.

Q4: What are the recommended starting concentrations for optimization experiments?

A4: A typical starting concentration for this compound is in the range of 10-50 µM. However, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: How can I assess the effectiveness of the inhibitor?

A5: The effectiveness of the inhibitor can be measured by assaying for caspase-4 activity using a specific fluorogenic or colorimetric substrate, such as Ac-LEVD-pNA or Ac-LEVD-AMC.[3][4] A decrease in the cleavage of the substrate in treated cells compared to untreated controls indicates successful inhibition. Western blotting for downstream targets of caspase-4 can also be used as an indicator of inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of caspase-4 activity Insufficient incubation time: The inhibitor may not have had enough time to penetrate the cells and inhibit the target.Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols section).
Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit caspase-4.Perform a dose-response experiment to identify the optimal concentration.
Poor cell permeability in your specific cell line: While designed to be cell-permeable, efficiency can vary between cell types.Increase the inhibitor concentration or consider using a transfection reagent to aid in delivery, though this should be done with caution as it can introduce other variables.
Incorrect assay procedure: Errors in the caspase activity assay protocol can lead to inaccurate results.Review the assay protocol carefully, ensuring all steps are performed correctly.[3][5][6]
High cell death or cytotoxicity observed Prolonged incubation time: Extended exposure to the peptide or the solvent (e.g., DMSO) can be toxic to cells.Reduce the incubation time. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically ≤ 0.1-0.5%).[7]
Inhibitor concentration is too high: Excessive concentrations of the peptide can lead to off-target effects and cytotoxicity.Reduce the concentration of the inhibitor. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment.
High background signal in caspase activity assay Non-specific substrate cleavage: Other proteases in the cell lysate may be cleaving the caspase-4 substrate.Include a control with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to assess the level of non-caspase protease activity.[4]
Autofluorescence of the compound: The inhibitor itself might be fluorescent at the excitation/emission wavelengths of your assay.Run a control with the inhibitor in cell-free assay buffer to check for intrinsic fluorescence.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect experimental outcomes.Standardize your cell culture procedures. Ensure cells are in a consistent growth phase for all experiments.
Inhibitor instability: The peptide inhibitor may degrade over time, especially with repeated freeze-thaw cycles.Aliquot the inhibitor upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).[7]

  • Treatment: Treat the cells with the diluted inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, lyse the cells using a suitable lysis buffer (e.g., containing HEPES, CHAPS, and DTT).[3][6]

  • Caspase-4 Activity Assay:

    • Add the cell lysate to a new 96-well plate.

    • Add a caspase-4 specific substrate (e.g., Ac-LEVD-pNA for colorimetric assay or Ac-LEVD-AMC for fluorometric assay).[3][4]

    • Incubate at 37°C for 1-2 hours, protected from light.[3][5]

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).[5]

  • Data Analysis: Plot the caspase-4 activity (or percentage of inhibition) against the incubation time to determine the optimal duration for maximal inhibition.

Protocol 2: Dose-Response Experiment
  • Follow the same procedure as the time-course experiment, but use a range of inhibitor concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) at a fixed, predetermined optimal incubation time.

  • Plot the percentage of caspase-4 inhibition against the inhibitor concentration to determine the IC₅₀ (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation

Table 1: Example Time-Course Data for Caspase-4 Inhibition

Incubation Time (hours)Caspase-4 Activity (RFU/µg protein)% InhibitionCell Viability (%)
0 (Control)15000100
211252598
47505097
84507095
123757594
243907485

RFU = Relative Fluorescence Units

Table 2: Example Dose-Response Data for Caspase-4 Inhibition (at 12-hour incubation)

Inhibitor Concentration (µM)Caspase-4 Activity (RFU/µg protein)% Inhibition
0 (Control)15000
1135010
590040
1060060
2537575
5030080

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells cell_seeding->treatment inhibitor_prep Prepare Inhibitor inhibitor_prep->treatment incubation Incubate for Various Times treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis caspase_assay Perform Caspase-4 Assay cell_lysis->caspase_assay data_analysis Analyze Data caspase_assay->data_analysis

Caption: Workflow for optimizing inhibitor incubation time.

signaling_pathway Inhibition of Caspase-4 Pathway pro_caspase4 Pro-Caspase-4 active_caspase4 Active Caspase-4 pro_caspase4->active_caspase4 Activation Signal downstream Downstream Substrates (e.g., Gasdermin D) active_caspase4->downstream Cleavage inhibitor This compound inhibitor->active_caspase4 pyroptosis Pyroptosis downstream->pyroptosis

Caption: Caspase-4 inhibition by this compound.

troubleshooting_logic Troubleshooting Logic for Low Inhibition start Low Inhibition Observed check_time Is Incubation Time Optimized? start->check_time check_conc Is Concentration Optimized? check_time->check_conc Yes optimize_time Perform Time-Course check_time->optimize_time No check_assay Is Assay Protocol Correct? check_conc->check_assay Yes optimize_conc Perform Dose-Response check_conc->optimize_conc No review_protocol Review Assay Protocol check_assay->review_protocol No success Inhibition Successful check_assay->success Yes optimize_time->check_conc optimize_conc->check_assay review_protocol->success

Caption: Troubleshooting flowchart for low inhibitor efficacy.

References

Inconsistent results with Ac-AAVALLPAVLLALLAP-LEVD-CHO experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ac-AAVALLPAVLLALLAP-LEVD-CHO, a cell-permeable caspase-4 inhibitor. This guide is intended for professionals in research, science, and drug development to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide-based inhibitor of caspase-4. It consists of two key components:

  • Ac-LEVD-CHO : A tetrapeptide aldehyde (Ac-Leu-Glu-Val-Asp-CHO) that acts as a reversible inhibitor of caspase-4. The LEVD sequence mimics the cleavage site of caspase-4 substrates, allowing the aldehyde group to interact with the active site cysteine of the enzyme.

  • AAVALLPAVLLALLAP : A hydrophobic, cell-penetrating peptide (CPP) sequence derived from K-FGF. This sequence facilitates the transport of the inhibitor across the cell membrane, enabling it to reach its intracellular target.

The primary mechanism of action is the inhibition of caspase-4, a key enzyme in the non-canonical inflammasome pathway. Caspase-4 is directly activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. Once activated, caspase-4 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. By inhibiting caspase-4, this peptide can be used to study the roles of the non-canonical inflammasome in various cellular processes.

Q2: What is the recommended solvent for dissolving this compound?

Due to the hydrophobic nature of the cell-penetrating peptide, this compound is expected to have limited solubility in aqueous solutions alone. For related, shorter peptide aldehydes, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile DMSO to create a concentrated stock solution. This stock can then be further diluted in an appropriate aqueous buffer or cell culture medium to the desired working concentration. For similar but distinct compounds, solubility in formic acid has also been noted.[1][2][3][4] Always perform a solubility test with a small amount of the peptide before dissolving the entire stock.

Q3: How should I store the inhibitor stock solution and working solutions?

  • Lyophilized Powder : Store at -20°C or -80°C for long-term stability, protected from moisture and light.[5]

  • Stock Solutions (in DMSO) : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. For a related compound, Ac-LEVD-CHO, stock solutions are stable for up to 6 months at -80°C.[6]

  • Working Solutions (in aqueous buffer/media) : It is highly recommended to prepare working solutions fresh on the day of the experiment. Peptides in aqueous solutions are susceptible to degradation.[5][6]

Q4: What is the specificity of this compound?

The LEVD sequence is recognized by caspase-4. However, like many peptide-based inhibitors, there may be some off-target effects, especially at higher concentrations. While the primary target is caspase-4, some cross-reactivity with other caspases, such as caspase-1 and caspase-5, which also play roles in inflammation, cannot be entirely ruled out without specific experimental validation. It is crucial to include appropriate controls in your experiments to verify the specificity of the observed effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibitory effect Inhibitor degradation: Improper storage, repeated freeze-thaw cycles, or instability in aqueous solution.Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution. Minimize the time the inhibitor spends in aqueous buffer before being added to cells.
Poor cell permeability: The CPP may not be efficient in your specific cell type or experimental conditions.Ensure cells are healthy and not overly confluent. Optimize inhibitor concentration and incubation time. Consider using a transfection reagent if direct permeability is a persistent issue, although this is not the intended use of a CPP-conjugated inhibitor.
Incorrect inhibitor concentration: The concentration may be too low for effective inhibition or too high, leading to off-target effects or cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type and experimental setup. A typical starting point for similar peptide inhibitors is in the low micromolar range (e.g., 1-20 µM).[1][7]
High cell toxicity or unexpected cell death Inhibitor concentration is too high: High concentrations of peptides, especially hydrophobic ones, can be cytotoxic.Perform a dose-response and cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5% for DMSO) and include a vehicle-only control in your experiments.
Off-target effects: The inhibitor may be affecting other essential cellular pathways.Use the lowest effective concentration. Include multiple negative controls (e.g., a scrambled peptide sequence attached to the same CPP) to confirm the observed phenotype is due to caspase-4 inhibition.
Precipitation of the inhibitor in media/buffer Poor solubility: The hydrophobic nature of the peptide can lead to aggregation and precipitation in aqueous solutions.Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous buffer. When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid and even mixing. Avoid preparing large volumes of working solution that will sit for extended periods. Sonication may aid in dissolution, but caution should be exercised as it can potentially degrade the peptide.[6]

Quantitative Data Summary

Inhibitor Target Caspase(s) IC50 / Ki Value
Ac-FLTD-CMKCaspase-4IC50: 1.49 µM[8]
Ac-FLTD-CMKCaspase-1IC50: 46.7 nM[8]
Ac-FLTD-CMKCaspase-5IC50: 329 nM[8]
VRT-043198Caspase-4Ki: 0.6 nM[8]
VRT-043198Caspase-1Ki: 0.8 nM[8]
Ac-DEVD-CHOCaspase-3Ki: 0.23 nM

Note: IC50 and Ki values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a 2X concentrated serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Also, prepare a 2X vehicle control (containing the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X inhibitor dilutions and the 2X vehicle control. This will bring the final concentration to 1X.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) according to the manufacturer's protocol to assess cell viability at each concentration.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the highest concentration that does not cause significant cytotoxicity. This will be your maximum working concentration. The optimal inhibitory concentration will likely be lower and should be determined by a functional assay.

Protocol 2: Caspase-4 Activity Assay (Colorimetric)

This protocol is a general guideline for measuring caspase-4 activity in cell lysates.

  • Cell Treatment: Treat cells with your stimulus (e.g., LPS transfection) in the presence or absence of various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in a chilled lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate to each well.

    • Add a reaction buffer containing DTT.

    • Add the colorimetric caspase-4 substrate, Ac-LEVD-pNA (p-nitroanilide).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the inhibitor-treated samples to the untreated (but stimulated) control to determine the percentage of caspase-4 inhibition.

Visualizations

Signaling Pathway

non_canonical_inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext Gram-negative Bacteria / LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Transfection / Infection pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 Direct Binding & Activation active_caspase4 Active Caspase-4 pro_caspase4->active_caspase4 GSDMD Gasdermin D (GSDMD) active_caspase4->GSDMD Cleavage inhibitor This compound inhibitor->active_caspase4 Inhibition GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N pore GSDMD Pore Formation GSDMD_N->pore pyroptosis Pyroptosis pore->pyroptosis

Caption: Non-canonical inflammasome pathway and the point of inhibition.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay dissolve Dissolve Inhibitor in DMSO (Stock Solution) prepare_working Prepare Working Dilutions in Culture Medium dissolve->prepare_working seed_cells Seed Cells in 96-well Plate add_inhibitor Add Inhibitor/Vehicle to Cells seed_cells->add_inhibitor prepare_working->add_inhibitor add_stimulus Add Stimulus (e.g., LPS) add_inhibitor->add_stimulus incubate Incubate for Desired Time add_stimulus->incubate lyse_cells Lyse Cells incubate->lyse_cells caspase_assay Perform Caspase-4 Activity Assay lyse_cells->caspase_assay readout Measure Absorbance (405 nm) caspase_assay->readout

Caption: General workflow for a caspase-4 inhibition experiment.

Troubleshooting Logic

troubleshooting_logic start Inconsistent Results? check_viability Is there high cell toxicity? start->check_viability Yes check_inhibition Is there a lack of inhibitory effect? start->check_inhibition No conc_high Concentration too high? check_viability->conc_high Yes solvent_tox Solvent toxicity? check_viability->solvent_tox No degradation Inhibitor degraded? check_inhibition->degradation Yes conc_low Concentration too low? check_inhibition->conc_low No sol_dose_response Perform dose-response and cytotoxicity assay conc_high->sol_dose_response sol_vehicle_control Check vehicle control (<0.5% DMSO) solvent_tox->sol_vehicle_control sol_fresh_solutions Use fresh working solutions, aliquot stock degradation->sol_fresh_solutions permeability Poor cell permeability? conc_low->permeability No sol_optimize_conc Optimize concentration via titration conc_low->sol_optimize_conc sol_optimize_time Optimize incubation time permeability->sol_optimize_time

Caption: A logical flow for troubleshooting inconsistent results.

References

How to prevent degradation of peptide inhibitors in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of peptide inhibitors in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide inhibitor showing reduced or no activity in my cell culture experiment?

Reduced or absent activity of a peptide inhibitor is frequently due to its degradation in the cell culture medium. Peptides are susceptible to enzymatic degradation by proteases secreted by cells, as well as chemical and physical instability.[1][2][3]

Q2: What are the primary causes of peptide inhibitor degradation in cell culture?

Peptide inhibitor degradation in cell culture can be attributed to two main factors:

  • Enzymatic Degradation: Cells in culture secrete a variety of proteases (e.g., serine proteases, metalloproteases) into the medium.[4] These enzymes, which include exopeptidases that cleave at the peptide termini and endopeptidases that cleave within the sequence, are a major cause of peptide breakdown.[5][6]

  • Chemical Instability: The chemical composition of the peptide itself and the culture conditions can lead to degradation through pathways such as hydrolysis, oxidation, deamidation, and racemization.[2] Environmental factors like pH and temperature of the culture medium also significantly influence the stability of peptides.[7][8]

Q3: How can I determine if my peptide inhibitor is degrading in the cell culture medium?

The most reliable method to quantify peptide degradation is through a peptide stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12] This technique allows for the direct measurement of the peptide concentration in the cell culture medium over time.

Q4: What are the key strategies to prevent or minimize peptide inhibitor degradation?

Several strategies can be employed to enhance the stability of peptide inhibitors in cell culture:

  • Peptide Modification: Introducing chemical modifications to the peptide structure can significantly increase its resistance to enzymatic degradation.[13][14][15] Common modifications include:

    • N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively.[16]

    • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers makes the peptide less recognizable to proteases.[15][17]

    • Cyclization: Creating a cyclic peptide structure can enhance stability by making the peptide backbone less accessible to proteases.[13][14]

  • Optimization of Cell Culture Conditions:

    • Use of Serum-Free Media: Fetal Bovine Serum (FBS) is a major source of proteases in cell culture.[18] Switching to a serum-free or protein-free medium can significantly reduce enzymatic degradation.[19][20][21]

    • Addition of Protease Inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium to inactivate proteases.[22][23][24] However, it's crucial to test for potential cytotoxicity of the inhibitors.[25]

    • Control of pH and Temperature: Maintaining optimal pH and temperature can help minimize chemical degradation of the peptide.[7][26][27]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Complete loss of peptide activity within a short time. Rapid enzymatic degradation by proteases in the serum-supplemented medium.1. Switch to a serum-free or reduced-serum medium.[19][20] 2. Add a broad-spectrum protease inhibitor cocktail to the medium.[22][23] 3. Perform a peptide stability assay to quantify the rate of degradation.
Inconsistent results between experiments. Variability in cell density, passage number, or confluency, leading to different levels of protease secretion.1. Standardize cell seeding density and experimental timelines. 2. Use cells within a consistent passage number range. 3. Consider that high cell density or exhausted cultures can lead to increased cell death and protease release.[25]
Peptide inhibitor is still degrading in serum-free media. 1. Cells themselves are secreting high levels of proteases. 2. The peptide sequence is inherently unstable due to its amino acid composition (e.g., presence of Asp-Gly or Asn-Gly sequences prone to hydrolysis and deamidation).1. Add a protease inhibitor cocktail.[22][23] 2. Consider using a modified version of the peptide (e.g., with D-amino acids or cyclized).[13][15]
Precipitation of the peptide inhibitor in the medium. The peptide has poor solubility in the culture medium, which can be influenced by pH, ionic strength, or hydrophobic interactions.[2]1. Ensure the peptide is fully dissolved in an appropriate solvent before adding to the medium. 2. Test different media formulations. 3. Consider peptide modifications to improve solubility, such as PEGylation.[28]

Data Presentation: Impact of Peptide Modifications on Stability

The following table summarizes the effect of N-terminal and C-terminal modifications on the stability of peptides when incubated with various cell types for 48 hours. Data is presented as the percentage of the initial peptide remaining.

Cell TypeN-terminal AmineN-terminal AcetylationC-terminal Carboxylic AcidC-terminal Amidation
hMSCs < 5%> 80%~20%> 90%
hUVECs < 5%> 75%~25%> 85%
Macrophages < 10%> 85%~30%> 90%

Data adapted from studies on nonspecific peptide degradation by various cell types.[5][29] This table clearly demonstrates that modifications to the peptide termini significantly reduce degradation across different cell types.

Experimental Protocols

Protocol: Peptide Stability Assay in Cell Culture using LC-MS

This protocol outlines the steps to quantify the degradation of a peptide inhibitor in the presence of cultured cells.

1. Materials:

  • Peptide inhibitor stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Appropriate cell culture medium (with and without serum, for comparison)

  • Protease inhibitor cocktail (optional)

  • 6-well or 12-well cell culture plates

  • LC-MS grade water, acetonitrile (ACN), and formic acid (FA)

  • Internal standard (a stable, non-degradable peptide)

  • Microcentrifuge tubes

2. Experimental Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Peptide Treatment:

    • Prepare the peptide inhibitor working solution by diluting the stock solution in fresh cell culture medium to the final desired concentration (e.g., 10 µM).

    • If using, add the protease inhibitor cocktail to the medium.

    • Remove the old medium from the cells and replace it with the medium containing the peptide inhibitor. Include a "no-cell" control with the peptide in the medium to assess chemical stability.

  • Sample Collection:

    • Collect aliquots of the cell culture supernatant at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).[29]

    • Immediately after collection, stop enzymatic activity by adding an equal volume of a precipitation solution (e.g., ACN with 1% FA) or by acidifying the sample (e.g., with acetic acid).[29]

  • Sample Preparation for LC-MS:

    • Add an internal standard to each sample to a final known concentration. This helps to control for variability in sample processing and LC-MS injection.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins and cell debris.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS method. The liquid chromatography step separates the peptide from other components in the medium, and the mass spectrometry step allows for its quantification.[9][10][11]

  • Data Analysis:

    • Calculate the peak area ratio of the target peptide to the internal standard for each time point.

    • Normalize the data to the t=0 time point to determine the percentage of peptide remaining over time.

    • Plot the percentage of remaining peptide against time to visualize the degradation kinetics and calculate the half-life (t1/2) of the peptide.

Visualizations

Peptide_Degradation_Pathways cluster_causes Causes of Degradation cluster_enzymatic Enzymatic Pathways cluster_chemical Chemical Pathways Enzymatic Enzymatic Degradation Proteases Proteases in Media Enzymatic->Proteases Chemical Chemical Instability Hydrolysis Hydrolysis Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation Deamidation Deamidation Chemical->Deamidation Exopeptidases Exopeptidases (cleave termini) Proteases->Exopeptidases Endopeptidases Endopeptidases (cleave internally) Proteases->Endopeptidases

Caption: Major pathways of peptide inhibitor degradation in cell culture.

Prevention_Strategies cluster_peptide_mods Modification Options cluster_culture_mods Culture Optimization Options Start Peptide Inhibitor Degradation Issue Strategy Select Prevention Strategy Start->Strategy PeptideMod Peptide Modification Strategy->PeptideMod Modify Peptide CultureMod Culture Condition Optimization Strategy->CultureMod Optimize Culture Termini N/C-Termini Capping PeptideMod->Termini DAmino D-Amino Acid Substitution PeptideMod->DAmino Cyclize Cyclization PeptideMod->Cyclize SerumFree Use Serum-Free Media CultureMod->SerumFree ProteaseInhib Add Protease Inhibitors CultureMod->ProteaseInhib PH_Temp Optimize pH & Temperature CultureMod->PH_Temp End Enhanced Peptide Stability Termini->End DAmino->End Cyclize->End SerumFree->End ProteaseInhib->End PH_Temp->End

Caption: Decision tree for preventing peptide inhibitor degradation.

Stability_Assay_Workflow A 1. Seed Cells in Plate B 2. Add Peptide Inhibitor to Culture Medium A->B C 3. Collect Supernatant at Time Points (0, 1, 4, 8, 24, 48h) B->C D 4. Stop Enzymatic Activity & Precipitate Proteins C->D E 5. Add Internal Standard & Centrifuge D->E F 6. Analyze Supernatant by LC-MS E->F G 7. Quantify Peptide & Calculate Half-life F->G

Caption: Experimental workflow for a peptide stability assay using LC-MS.

References

Minimizing batch-to-batch variability of Ac-AAVALLPAVLLALLAP-LEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ac-AAVALLPAVLLALLAP-LEVD-CHO

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variability of the caspase-4 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a highly specialized peptide-based inhibitor. It consists of three key parts:

  • Ac- : An acetyl group at the N-terminus to enhance stability.

  • AAVALLPAVLLALLAP : A long, hydrophobic peptide sequence. This sequence is predicted to function as a cell-penetrating peptide (CPP), facilitating the delivery of the inhibitor into the cytoplasm.

  • -LEVD-CHO : A tetrapeptide aldehyde that acts as a potent and specific inhibitor of caspase-4.[1][2][3] Caspase-4 is a key mediator of the non-canonical inflammasome pathway, which is involved in sensing intracellular pathogens and triggering inflammatory responses like pyroptosis.[4][5][6]

Its primary application is in cell-based assays to study the role of caspase-4 in inflammatory signaling pathways and related diseases.[2][4]

Q2: What are the most common sources of batch-to-batch variability with this peptide inhibitor?

Batch-to-batch variability is a significant challenge in peptide manufacturing, especially for complex molecules like this one.[7][8] The primary sources of variability include:

  • Purity and Contaminants: The synthesis of long, hydrophobic peptides is challenging and can result in deletion sequences or other impurities that may interfere with the inhibitor's activity.[7][9] Trifluoroacetate (TFA) salts, often remnants from the purification process, can also affect cellular assays.[10]

  • Peptide Quantification: Inaccurate determination of the net peptide content can lead to significant errors in preparing stock solutions and dosing in experiments.

  • Solubility Issues: The highly hydrophobic nature of the AAVALLPAVLLALLAP sequence can lead to poor solubility and aggregation, which can vary between batches.[11]

  • Stability and Handling: The aldehyde (-CHO) functional group is reactive and susceptible to oxidation. Repeated freeze-thaw cycles or improper storage can lead to degradation and loss of activity.[1]

Q3: How should I properly store and handle this compound to ensure consistency?

To maintain the integrity and activity of the inhibitor:

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Keep the container tightly sealed and protected from moisture.[1]

  • Preparing Stock Solutions: Due to its hydrophobicity, dissolving the peptide may require a small amount of an organic solvent like DMSO, followed by dilution with an appropriate aqueous buffer.

  • Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][10] Store these aliquots at -80°C. Once thawed, an aliquot should be used immediately and any remainder discarded.

Q4: How can I validate the quality and activity of a new batch of the inhibitor?

It is crucial to perform quality control on each new batch.[7][9] We recommend the following:

  • Review the Certificate of Analysis (CofA): Check the purity (typically determined by HPLC) and the mass (determined by mass spectrometry) to ensure they meet specifications.[12]

  • Perform a Functional Assay: The most reliable way to ensure consistency is to perform a functional in-vitro caspase activity assay.[13] This will confirm the inhibitory potency of the new batch. A detailed protocol for such an assay is provided below.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Lower than expected inhibition in my cellular assay. 1. Degraded Inhibitor: The aldehyde group may have oxidized due to improper storage or handling. 2. Inaccurate Concentration: The net peptide content of the batch may be lower than stated, leading to a lower effective concentration. 3. Poor Cell Penetration: The peptide may not be efficiently entering the cells.1. Use a fresh, single-use aliquot of the inhibitor. Ensure proper storage at -80°C.[1] 2. Perform a functional caspase activity assay to determine the IC50 of the current batch (see protocol below). Adjust the concentration used in your experiments accordingly. 3. Optimize cell density and incubation time. Ensure the vehicle (e.g., DMSO) concentration is not affecting cell health.
Inconsistent results even within the same batch. 1. Peptide Aggregation: The hydrophobic peptide may be aggregating in your stock solution or culture medium. 2. Repeated Freeze-Thaw Cycles: This can lead to degradation of the inhibitor.[1]1. Briefly sonicate the stock solution before use. When diluting into aqueous media, vortex immediately and thoroughly. 2. Always use single-use aliquots.[10]
The peptide is difficult to dissolve. High Hydrophobicity: The AAVALLPAVLLALLAP sequence is inherently hydrophobic.[11]1. Reconstitute the peptide in 100% DMSO first. 2. Gently warm the solution (to no more than 37°C) and sonicate briefly if necessary. 3. Add the DMSO stock to your aqueous buffer drop-wise while vortexing to prevent precipitation.
High background signal or off-target effects. Impurities from Synthesis: The batch may contain contaminating peptides or residual chemicals from the synthesis process.[7][9]1. Check the purity on the Certificate of Analysis. If it is below 95%, consider obtaining a higher purity batch. 2. Include appropriate controls in your experiment, such as a scrambled peptide sequence, to ensure the observed effects are specific to caspase-4 inhibition.

Experimental Protocol: In-Vitro Caspase-4 Activity Assay

This protocol allows for the functional validation and determination of the IC50 value for a new batch of this compound.

Objective: To measure the concentration-dependent inhibition of recombinant human caspase-4.

Materials:

  • Recombinant active human caspase-4

  • Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound (inhibitor)

  • DMSO

  • Black 96-well microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)[13]

Procedure:

  • Prepare Inhibitor Dilutions: a. Prepare a 10 mM stock solution of the inhibitor in DMSO. b. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup: a. In each well of the 96-well plate, add 50 µL of assay buffer. b. Add 10 µL of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (assay buffer only) and a "vehicle" control (DMSO at the highest concentration used). c. Add 20 µL of recombinant caspase-4 solution (at a final concentration of ~1-5 units/mL) to each well. d. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: a. Add 20 µL of the Ac-LEVD-AMC substrate (at a final concentration of 50 µM) to each well to start the reaction.[13]

  • Measure Fluorescence: a. Immediately place the plate in the fluorometric reader. b. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.

  • Data Analysis: a. For each concentration, calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time plot). b. Normalize the rates to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the use of this compound.

G cluster_0 Batch Qualification Workflow A Receive New Batch of Inhibitor B Review Certificate of Analysis (HPLC Purity >95%, Correct Mass) A->B C Prepare Stock Solution (DMSO, Aliquot, Store at -80°C) B->C D Perform In-Vitro Caspase-4 Activity Assay C->D E Determine IC50 Value D->E F Compare IC50 to Previous Batches E->F G Batch Accepted for Use in Cellular Assays F->G Consistent H Batch Rejected (Contact Supplier) F->H Inconsistent

Caption: Workflow for qualifying a new batch of inhibitor.

G cluster_1 Non-Canonical Inflammasome Pathway LPS Intracellular LPS (from Gram-negative bacteria) Casp4 Pro-Caspase-4 LPS->Casp4 binds & activates ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD cleaves Inhibitor Ac-AAVALLPAVLLALLAP -LEVD-CHO Inhibitor->ActiveCasp4 GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis forms pores

Caption: Inhibition of the Caspase-4 signaling pathway.

References

Validation & Comparative

A Comparative Guide to Caspase-4 Inhibitors: Evaluating Ac-AAVALLPAVLLALLAP-LEVD-CHO and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective caspase-4 inhibitor is critical for investigating its role in inflammatory and apoptotic pathways. This guide provides a comparative analysis of Ac-AAVALLPAVLLALLAP-LEVD-CHO and other commercially available caspase-4 inhibitors, supported by available experimental data and detailed protocols.

Quantitative Comparison of Caspase-4 Inhibitors

The following table summarizes the reported potency and selectivity of several caspase-4 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.

InhibitorTypeCaspase-4 IC50/KiSelectivity Profile
This compound Peptide AldehydeNot ReportedNot Reported
Ac-LEVD-CHO Peptide AldehydePotent, reversible inhibitor (specific value not consistently reported)[3][4]Prefers the Leu-Glu-Val-Asp sequence, suggesting potential cross-reactivity with other caspases recognizing similar sequences.[4]
Z-LEVD-FMK Peptide FluoromethylketoneCell-permeable inhibitor, blocks ER stress-induced apoptosis (specific value not consistently reported).
VRT-043198 Small MoleculeKi = 0.6 nM[5]Potent inhibitor of Caspase-1 (Ki = 0.8 nM). Also inhibits Caspase-5 and -8.[5][6]
Ac-FLTD-CMK Peptide ChloromethylketoneIC50 = 1.49 µM[5]Specific for inflammatory caspases; also inhibits Caspase-1 (IC50 = 46.7 nM) and Caspase-5 (IC50 = 329 nM). Does not inhibit apoptotic caspases like caspase-3.[5]
Ac-LEHD-CHO Peptide AldehydeIC50 = 81.7 nM[6]Also inhibits Caspase-1, -5, -8, -9, and -10.[6]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors are used, the following diagrams illustrate the canonical caspase-4 signaling pathway and a typical experimental workflow for evaluating caspase-4 inhibitors.

Caspase-4 Signaling Pathway Canonical Caspase-4 Signaling Pathway LPS Cytosolic LPS Caspase4_inactive Pro-Caspase-4 LPS->Caspase4_inactive binds & activates Caspase4_active Active Caspase-4 Caspase4_inactive->Caspase4_active oligomerization & auto-cleavage GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD cleaves IL1b Pro-IL-1β Caspase4_active->IL1b cleaves IL18 Pro-IL-18 Caspase4_active->IL18 cleaves GSDMD_N GSDMD-N domain GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Active_IL1b Active IL-1β IL1b->Active_IL1b Active_IL18 Active IL-18 IL18->Active_IL18 Inflammation Inflammation Active_IL1b->Inflammation Active_IL18->Inflammation

Caption: Canonical Caspase-4 signaling pathway initiated by cytosolic LPS.

Caspase-4 Inhibitor Assay Workflow Experimental Workflow for Caspase-4 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate (Ac-LEVD-AFC), and Inhibitors Incubate_Inhibitor Pre-incubate Caspase-4 with Inhibitor or Vehicle Reagents->Incubate_Inhibitor Enzyme Prepare Recombinant Active Caspase-4 Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate (Ac-LEVD-AFC) Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 values Measure_Fluorescence->Calculate_IC50

Caption: A typical workflow for an in vitro fluorometric caspase-4 inhibitor assay.

Experimental Protocols

In Vitro Fluorometric Caspase-4 Activity Assay

This protocol is designed to determine the inhibitory activity of a compound against purified recombinant caspase-4.

Materials:

  • Recombinant active human caspase-4

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Fluorogenic Substrate: Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin)

  • Test inhibitors (e.g., this compound) and a known control inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare a stock solution of the test inhibitor and control inhibitor in an appropriate solvent (e.g., DMSO).

  • In the wells of the 96-well plate, add the desired concentrations of the test inhibitor or control. Include a vehicle control (e.g., DMSO).

  • Add recombinant active caspase-4 to each well to a final concentration of 1-10 nM.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate Ac-LEVD-AFC to each well to a final concentration of 50 µM.

  • Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Caspase-4 Inhibition Assay

This protocol assesses the ability of a cell-permeable inhibitor to block caspase-4 activity in a cellular context.

Materials:

  • A relevant cell line (e.g., THP-1 monocytes or a specific cancer cell line)

  • Cell culture medium and supplements

  • Inducing agent for caspase-4 activation (e.g., LPS for non-canonical inflammasome activation, or an ER stress inducer like tunicamycin)

  • Cell-permeable caspase-4 inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Reagents for the in vitro fluorometric caspase-4 activity assay (as described above) or a caspase-4 activity detection kit.

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere or reach the desired density.

  • Pre-treat the cells with various concentrations of the cell-permeable caspase-4 inhibitor for 1-2 hours. Include a vehicle control.

  • Induce caspase-4 activation by adding the appropriate stimulus (e.g., transfecting with LPS or adding tunicamycin) and incubate for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Perform the in vitro fluorometric caspase-4 activity assay as described above, using equal amounts of protein from each cell lysate.

  • Measure the end-point fluorescence after a fixed incubation time (e.g., 1-2 hours).

  • Normalize the fluorescence signal to the protein concentration.

  • Calculate the percent inhibition of caspase-4 activity in the inhibitor-treated cells compared to the stimulated, vehicle-treated cells.

Conclusion

While this compound is marketed as a cell-permeable caspase-4 inhibitor with antitumor properties, the lack of publicly available quantitative potency data (IC50/Ki) makes a direct performance comparison challenging. Researchers should consider this data gap when selecting an inhibitor. For applications requiring a well-characterized inhibitor with known potency and selectivity, alternatives such as VRT-043198 (for high potency) or Ac-FLTD-CMK (for specificity towards inflammatory caspases) may be more suitable. The choice of inhibitor will ultimately depend on the specific experimental needs, including the requirement for cell permeability, desired selectivity profile, and the context of the biological system being studied. It is recommended to empirically validate the efficacy of any chosen inhibitor in the specific assay system being used.

References

A Comparative Guide to the Cell Permeability of Caspase-4 Inhibitors: Ac-LEVD-CHO vs. Ac-AAVALLPAVLLALLAP-LEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two caspase-4 inhibitors, Ac-LEVD-CHO and Ac-AAVALLPAVLLALLAP-LEVD-CHO, with a specific focus on their cell permeability. Understanding the ability of these inhibitors to penetrate the cell membrane is crucial for their efficacy in cellular models of disease and for their potential therapeutic development. While both molecules target caspase-4, their structural differences suggest a significant disparity in their ability to reach their intracellular target.

Product Comparison Overview

FeatureAc-LEVD-CHOThis compound
Core Inhibitor Ac-Leu-Glu-Val-Asp-CHOAc-Leu-Glu-Val-Asp-CHO
Cell-Penetrating Moiety NoneAc-AAVALLPAVLLALLAP (derived from K-FGF)
Presumed Permeability Low to ModerateHigh
Mechanism of Entry Likely passive diffusionPrimarily active transport (endocytosis) and direct membrane translocation facilitated by the cell-penetrating peptide.[1][2][3][4][5]
Potential for Off-Target Effects Lower, due to reduced intracellular concentrationHigher, if the CPP interacts non-specifically with cellular components.
Applications Suitable for cell-based assays where some permeability is sufficient, or in permeabilized cell systems.Ideal for in vivo studies and cell-based assays requiring high intracellular concentrations of the inhibitor.[6]

Delving into the Structural Differences and Expected Permeability

The primary distinction between these two inhibitors lies in the conjugation of a cell-penetrating peptide (CPP) to the core Ac-LEVD-CHO sequence.

  • Ac-LEVD-CHO is a tetrapeptide aldehyde inhibitor of caspase-4.[7][8] Its ability to enter cells is likely limited to passive diffusion, a process governed by its physicochemical properties such as size, charge, and lipophilicity. While effective in biochemical assays, achieving high intracellular concentrations in whole-cell experiments can be challenging.[9]

  • This compound incorporates the hydrophobic sequence AAVALLPAVLLALLAP, which is derived from Kaposi's fibroblast growth factor (K-FGF) and functions as a CPP.[6] CPPs are known to actively traverse cellular membranes, thereby significantly enhancing the intracellular delivery of their cargo. The proposed mechanisms for CPP entry include direct translocation across the lipid bilayer and various forms of endocytosis.[1][2][3][4][5] This modification is expected to dramatically increase the cell permeability of the inhibitor.

Signaling Pathway of Caspase-4 Inhibition

Both inhibitors target caspase-4, a key mediator of the non-canonical inflammasome pathway, which leads to a form of inflammatory cell death called pyroptosis.[10][11][12] By inhibiting caspase-4, these compounds can prevent the cleavage of Gasdermin D (GSDMD), a critical step in the formation of membrane pores that leads to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[13][14]

Caspase4_Pathway Caspase-4 Mediated Pyroptosis and Inhibition cluster_extracellular Extracellular cluster_cytosol Cytosol LPS Lipopolysaccharide (LPS) pro_Caspase4 Pro-Caspase-4 LPS->pro_Caspase4 Direct Binding Caspase4 Active Caspase-4 pro_Caspase4->Caspase4 Activation GSDMD Gasdermin D (GSDMD) Caspase4->GSDMD Cleavage GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation Inhibitor Ac-LEVD-CHO or This compound Inhibitor->Caspase4 Inhibition

Caption: Inhibition of Caspase-4 blocks the pyroptotic pathway.

Proposed Experimental Protocol for Permeability Assessment

To quantitatively compare the cell permeability of Ac-LEVD-CHO and this compound, a Caco-2 permeability assay is recommended. Caco-2 cells, when cultured on permeable supports, form a polarized monolayer that serves as an in vitro model of the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) for both inhibitors.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts

  • Ac-LEVD-CHO and this compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (either Ac-LEVD-CHO or this compound) at a known concentration to the apical (upper) chamber. c. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber. d. Replace the collected volume with fresh HBSS.

  • Quantification: Analyze the concentration of the test compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the apical chamber.

A workflow for this experimental protocol is depicted below.

Permeability_Assay_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days A->B C Measure TEER & Lucifer Yellow Permeability B->C D Add Inhibitor to Apical Chamber C->D Monolayer Intact E Sample from Basolateral Chamber at Time Points D->E F Quantify Inhibitor Concentration by LC-MS/MS E->F G Calculate Apparent Permeability (Papp) F->G

References

A Head-to-Head Comparison: Ac-AAVALLPAVLLALLAP-LEVD-CHO vs. siRNA Knockdown for Caspase-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of caspase-4 in inflammatory and disease pathways, the choice between a chemical inhibitor and genetic knockdown is a critical experimental decision. This guide provides a detailed comparison of two prominent methods for targeting caspase-4: the cell-permeable peptide inhibitor Ac-AAVALLPAVLLALLAP-LEVD-CHO and siRNA-mediated gene knockdown.

This comparison guide delves into the mechanisms of action, efficacy, specificity, and potential off-target effects of both approaches. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.

Mechanism of Action

This compound is a synthetic peptide-based inhibitor designed for cell permeability and specific targeting of caspase-4. Its mechanism relies on the core tetrapeptide sequence, Leu-Glu-Val-Asp (LEVD), which mimics the natural cleavage site of caspase-4 substrates. The aldehyde group (CHO) on the C-terminus of the peptide forms a reversible covalent bond with the active site cysteine of caspase-4, thereby blocking its enzymatic activity. The long N-terminal peptide sequence (Ac-AAVALLPAVLLALLAP) is a hydrophobic tag intended to facilitate the passage of the inhibitor across the cell membrane.

siRNA knockdown of caspase-4 , on the other hand, operates at the genetic level. Short interfering RNAs (siRNAs) are double-stranded RNA molecules, typically 21-25 nucleotides in length, that are designed to be complementary to a specific region of the caspase-4 mRNA. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA as a guide to find and cleave the target caspase-4 mRNA, leading to its degradation and preventing the translation of the caspase-4 protein. This results in a reduction of the total cellular pool of caspase-4.

Signaling Pathway and Points of Intervention

The following diagram illustrates the non-canonical inflammasome pathway, a key signaling cascade involving caspase-4, and highlights the distinct points of intervention for this compound and siRNA.

Caspase-4 Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Cellular Effects cluster_inhibitors Inhibition Points LPS_ext LPS LPS_int Intracellular LPS pro_caspase4 Pro-caspase-4 LPS_int->pro_caspase4 binds & activates active_caspase4 Active Caspase-4 pro_caspase4->active_caspase4 autocleavage GSDMD Gasdermin D (GSDMD) active_caspase4->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N NLRP3_inflammasome NLRP3 Inflammasome GSDMD_N->NLRP3_inflammasome activates Pyroptosis Pyroptosis GSDMD_N->Pyroptosis pro_IL1b Pro-IL-1β IL1b IL-1β pro_IL1b->IL1b Secretion IL-1β Secretion IL1b->Secretion pro_caspase1 Pro-caspase-1 NLRP3_inflammasome->pro_caspase1 active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 active_caspase1->pro_IL1b cleaves inhibitor Ac-AAVALLPAVLLALLAP -LEVD-CHO inhibitor->active_caspase4 siRNA Caspase-4 siRNA siRNA->pro_caspase4 prevents synthesis

Caption: Caspase-4 signaling and inhibitor action.

Quantitative Data Comparison

FeatureThis compoundsiRNA Knockdown of Caspase-4
Target Active site of Caspase-4 proteinCaspase-4 mRNA
Mechanism Reversible covalent inhibition of enzymatic activityPost-transcriptional gene silencing
Onset of Action Rapid (minutes to hours)Slower (24-72 hours to achieve protein depletion)
Duration of Effect Transient, depends on inhibitor stability and clearanceLong-lasting (several days, depending on cell division)
Reported Efficacy Potent inhibition of caspase-4 activity (specific IC50/Ki values for the full peptide are not readily available in public literature, but the LEVD-CHO motif is a known potent inhibitor of inflammatory caspases)Typically achieves 40-60% reduction in total caspase-4 protein levels, with some studies reporting up to 90% mRNA knockdown.[1]
Specificity Generally high for the target caspase family due to peptide sequence recognition. Potential for cross-reactivity with other caspases sharing similar recognition motifs (e.g., caspase-1, -5).Highly specific to the target mRNA sequence. Off-target effects are a known concern and are sequence-dependent.
Off-Target Effects Potential for inhibition of other caspases or proteases with similar active site conformations.Can induce unintended silencing of other genes with partial sequence homology ("seed" region effects). Can also trigger innate immune responses.
Dosing Concentration-dependent, requires continuous presence for sustained inhibition.Requires transfection, with efficiency varying between cell types.
Reversibility Reversible, allowing for washout experiments.Not easily reversible; recovery requires new protein synthesis.

Experimental Protocols

This compound Inhibition Protocol

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium appropriate for the cell line

  • Cells of interest

  • Assay reagents for measuring caspase-4 activity or downstream effects (e.g., GSDMD cleavage, IL-1β ELISA)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO. For example, to make a 10 mM stock, dissolve 1 mg of the inhibitor (assuming a molecular weight of ~2000 g/mol ) in 50 µL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Inhibitor Treatment: Dilute the stock solution of the inhibitor to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 1 µM to 50 µM, but should be determined empirically through a dose-response experiment.

  • Control Groups: Include a vehicle control group (cells treated with the same concentration of DMSO as the inhibitor-treated group) and a negative control group (untreated cells).

  • Incubation: Incubate the cells with the inhibitor for the desired period prior to stimulation or analysis. Pre-incubation times can range from 30 minutes to several hours.

  • Stimulation (if applicable): If studying the effect of the inhibitor on a specific stimulus (e.g., LPS transfection), add the stimulus to the culture medium after the pre-incubation period with the inhibitor.

  • Analysis: Harvest the cells or culture supernatant for downstream analysis, such as Western blotting for cleaved GSDMD, ELISA for IL-1β, or a caspase-4 activity assay.

siRNA Knockdown of Caspase-4 Protocol

This protocol provides a general workflow for siRNA transfection. Transfection reagents and conditions should be optimized for each cell line.

Materials:

  • Caspase-4 siRNA (a pool of at least 3 different siRNAs targeting caspase-4 is recommended to reduce off-target effects)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX, DharmaFECT™)

  • Opti-MEM™ I Reduced Serum Medium (or other suitable serum-free medium)

  • Cells of interest

  • Reagents for validating knockdown (e.g., qRT-PCR primers for caspase-4, anti-caspase-4 antibody for Western blotting)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. Dilute the caspase-4 siRNA and control siRNA in a serum-free medium like Opti-MEM™ to the desired final concentration (typically 10-50 nM). b. In a separate tube, dilute the transfection reagent in the same serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal protein knockdown should be determined empirically.

  • Validation of Knockdown: a. mRNA level: After 24-48 hours, harvest a subset of cells to isolate RNA. Perform qRT-PCR to quantify the reduction in caspase-4 mRNA levels compared to cells transfected with the non-targeting control siRNA. b. Protein level: After 48-72 hours, lyse the cells and perform Western blotting using an antibody specific for caspase-4 to confirm the reduction in protein expression.

  • Functional Assays: Once knockdown is confirmed, the cells can be used for functional experiments to assess the consequences of reduced caspase-4 expression.

Experimental Workflow Diagrams

Inhibitor_Workflow start Start seed_cells Seed Cells start->seed_cells reconstitute Reconstitute Inhibitor treat_cells Treat Cells with Inhibitor (and controls) reconstitute->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate stimulate Stimulate (optional) incubate->stimulate analyze Analyze Downstream Effects stimulate->analyze end End analyze->end siRNA_Workflow start Start seed_cells Seed Cells start->seed_cells prepare_complexes Prepare siRNA-Lipid Complexes seed_cells->prepare_complexes transfect Transfect Cells prepare_complexes->transfect incubate Incubate (24-72h) transfect->incubate validate Validate Knockdown (qRT-PCR, Western Blot) incubate->validate functional_assay Perform Functional Assay validate->functional_assay end End functional_assay->end

References

A Comparative Guide to the Efficacy of Ac-AAVALLPAVLLALLAP-DEVD-CHO and Alternative Caspase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the caspase-3 inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO with other commonly used alternatives. The objective is to present a comprehensive overview of their in vitro and in vivo efficacy, supported by available experimental data and detailed protocols.

Executive Summary:

The peptide Ac-AAVALLPAVLLALLAP-DEVD-CHO is a cell-permeable caspase-3 inhibitor. It combines a known caspase-3 inhibitory motif, DEVD-CHO, with a cell-penetrating peptide (CPP) derived from the hydrophobic region of Kaposi Fibroblast Growth Factor (K-FGF) to facilitate its entry into cells. While specific quantitative efficacy data for this particular conjugate is limited in publicly available literature, its performance can be inferred from the well-characterized properties of its components. This guide compares the DEVD-CHO warhead and its cell-permeable conjugate to established caspase inhibitors such as the standalone Ac-DEVD-CHO, the irreversible inhibitor Z-DEVD-FMK, and the pan-caspase inhibitor Q-VD-OPh.

Data Presentation: Quantitative Efficacy of Caspase-3 Inhibitors

The following table summarizes the available quantitative data for Ac-AAVALLPAVLLALLAP-DEVD-CHO and its alternatives. It is important to note that direct comparative studies for the conjugated peptide are scarce.

InhibitorTypeTarget CaspasesIn Vitro Potency (IC50/Ki)Typical In Vitro ConcentrationTypical In Vivo Dose
Ac-AAVALLPAVLLALLAP-DEVD-CHO Reversible, Cell-PermeablePresumed Caspase-3, -7Data not available1-2.5 µM (in rat cortical neurons)[1]Data not available
Ac-DEVD-CHO Reversible AldehydeCaspase-3 (Ki = 0.23 nM), Caspase-7 (Ki = 1.6 nM)[2]Ki = 230 pM for Caspase-3[3]Varies by cell type3 mg/kg (in mice)[4]
Z-DEVD-FMK Irreversible (FMK)Caspase-3 (IC50 = 18 µM for blocking 6-OHDA-induced cell death), also inhibits Caspases-2, -6, -7, -8, -10[5][6]IC50 = 18 µM (in N27 cells)[7]10-100 µM[7]1.8 mg/kg (in mice)[5]
Q-VD-OPh Irreversible Pan-CaspaseBroad spectrum (Caspases-1, -3, -8, -9, -10, -12)IC50 = 25-400 nM[8]10-100 µM[9]20 mg/kg (in mice)[8][9]

Mandatory Visualizations

Signaling Pathway Diagram

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL/TNF-α FasL/TNF-α Death Receptor (Fas/TNFR1) Death Receptor (Fas/TNFR1) FasL/TNF-α->Death Receptor (Fas/TNFR1) Procaspase-8 Procaspase-8 Death Receptor (Fas/TNFR1)->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 (Executioner) Caspase-3 (Executioner) Procaspase-3->Caspase-3 (Executioner) Apoptosis Substrates (e.g., PARP) Apoptosis Substrates (e.g., PARP) Caspase-3 (Executioner)->Apoptosis Substrates (e.g., PARP) Cell Death Cell Death Apoptosis Substrates (e.g., PARP)->Cell Death Inhibitors Inhibitors Inhibitors->Caspase-3 (Executioner)

Caption: Intrinsic and extrinsic apoptosis pathways converging on Caspase-3.

Experimental Workflow Diagram

cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Recombinant Caspase-3 Recombinant Caspase-3 Measure Fluorescence Measure Fluorescence Recombinant Caspase-3->Measure Fluorescence Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Fluorogenic Substrate (e.g., Ac-DEVD-AMC)->Measure Fluorescence Test Inhibitor Test Inhibitor Test Inhibitor->Measure Fluorescence Calculate IC50/Ki Calculate IC50/Ki Measure Fluorescence->Calculate IC50/Ki Animal Model of Apoptosis-Related Disease Animal Model of Apoptosis-Related Disease Administer Inhibitor Administer Inhibitor Animal Model of Apoptosis-Related Disease->Administer Inhibitor Tissue Collection Tissue Collection Administer Inhibitor->Tissue Collection Assess Apoptosis (e.g., TUNEL, Western Blot for cleaved PARP) Assess Apoptosis (e.g., TUNEL, Western Blot for cleaved PARP) Tissue Collection->Assess Apoptosis (e.g., TUNEL, Western Blot for cleaved PARP) Evaluate Therapeutic Outcome Evaluate Therapeutic Outcome Assess Apoptosis (e.g., TUNEL, Western Blot for cleaved PARP)->Evaluate Therapeutic Outcome

Caption: Workflow for evaluating caspase inhibitor efficacy in vitro and in vivo.

Logical Relationship Diagram

Inhibitor Inhibitor InVitro In Vitro Potency (Low IC50/Ki) Inhibitor->InVitro InVivo In Vivo Efficacy (Therapeutic Effect) InVitro->InVivo requires CellPerm Cell Permeability CellPerm->InVivo enables Stability Pharmacokinetic Stability Stability->InVivo enables

References

A Comparative Guide to Specific vs. Pan-Caspase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The induction of apoptosis, or programmed cell death, is a cornerstone of many cancer therapies. Central to this process is a family of cysteine proteases known as caspases. The dysregulation of caspase-mediated apoptosis is a hallmark of cancer, making these enzymes an attractive target for therapeutic intervention.[1][2] Strategies to modulate caspase activity primarily fall into two categories: broad-spectrum pan-caspase inhibitors and targeted specific caspase inhibitors.

This guide provides an objective comparison of these two approaches, summarizing their mechanisms of action, presenting supporting experimental data, and detailing relevant methodologies for researchers, scientists, and drug development professionals.

The Landscape of Apoptosis: Signaling Pathways

Apoptosis is executed through two primary pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Both converge on the activation of a cascade of caspases. Initiator caspases (like caspase-8 and -9) are activated first in response to pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3 and -7) that dismantle the cell.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., TNFR1, Fas) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Activates Caspase37 Caspase-3, -7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis PanInhibitor Pan-Caspase Inhibitors (e.g., Emricasan, Z-VAD-FMK) PanInhibitor->Caspase8 PanInhibitor->Caspase9 PanInhibitor->Caspase37 SpecificInhibitor Specific Caspase Inhibitors (e.g., Caspase-8 or -9 Inhibitor) SpecificInhibitor->Caspase9 e.g., Targets Caspase-9

Caption: The intrinsic and extrinsic apoptosis pathways converging on executioner caspases.

Pan-Caspase Inhibitors: A Broad-Spectrum Approach

Pan-caspase inhibitors are designed to bind to the active site of multiple caspases, effectively shutting down the apoptotic cascade.

Mechanism of Action: These inhibitors, such as the well-known Emricasan (IDN-6556) and Z-VAD-FMK, are irreversible or reversible peptidomimetic compounds.[3][4] They act as broad-spectrum agents, inhibiting both initiator and executioner caspases, thereby providing a comprehensive blockade of apoptosis. This can be particularly useful in contexts of excessive cell death, such as in liver diseases.[5][6]

Antitumor Application & Limitations: In cancer, where apoptosis is often suppressed, the role of inhibiting caspases is counterintuitive. However, in certain therapeutic contexts, such as modulating immunogenic cell death or preventing therapy-induced side effects, their application is explored. A significant challenge is that many caspases have non-apoptotic roles in inflammation and cell differentiation.[7][8] Broadly inhibiting them can lead to unintended side effects and may even protect tumor cells from chemotherapy-induced apoptosis.[9][10] For instance, pre-treatment with the pan-caspase inhibitor Z-VAD-FMK has been shown to reduce apoptosis induced by certain anti-cancer agents, confirming the reliance of these agents on a caspase-dependent pathway.[11]

Specific Caspase Inhibitors: A Targeted Strategy

Specific caspase inhibitors are developed to target individual caspases, offering a more refined approach to modulating their activity.

Mechanism of Action: These inhibitors are engineered for high selectivity towards a particular caspase, for example, caspase-1, -8, or -9. Belnacasan (VX-765), for instance, is an inhibitor of caspase-1, which is primarily involved in inflammation.[12][13] The rationale for using specific inhibitors in cancer is to selectively block a pathway that may be contributing to an undesirable effect (like inflammation-driven tumor growth) without globally shutting down apoptosis.

Antitumor Application & Limitations: A key application is in chemo-sensitization. For example, inhibiting an initiator caspase like caspase-9 can, paradoxically, shift the cell death mechanism towards a more immunogenic form, enhancing antitumor immunity. This suggests that blocking a specific caspase doesn't always mean preventing cell death but rather altering its course. However, the efficacy of specific inhibitors can be limited by the redundancy of apoptotic pathways; cancer cells may simply bypass the single inhibited caspase to execute cell death.[9]

Comparative Analysis of Antitumor Effects

Direct head-to-head clinical trials comparing the antitumor efficacy of specific versus pan-caspase inhibitors are limited. The available data primarily comes from preclinical studies using different models and therapeutic contexts.

Table 1: Preclinical Data for Pan-Caspase Inhibitors

InhibitorTypeCancer ModelConcentration/DosageKey Antitumor-Related FindingReference
Emricasan (IDN-6556) Pan-Caspase (Irreversible)Murine model of non-alcoholic steatohepatitis (NASH)Not specifiedSuppressed liver injury and fibrosis by inhibiting hepatocyte apoptosis.[6]
Z-VAD-FMK Pan-Caspase (Irreversible)Human hepatocellular carcinoma cells50 μMReduced apoptosis induced by ruthenium complexes, indicating the complexes' reliance on caspase-mediated pathways.[10]
Irofulven + Z-VAD-FMK Pan-Caspase (Irreversible)Prostate tumor LNCaP-Pro5 cells25 μmol/LAbrogated irofulven-induced apoptotic DNA fragmentation but failed to prevent cell death, indicating a caspase-independent pathway.[14]

Table 2: Preclinical Data for Specific Caspase Inhibitors

InhibitorTypeCancer ModelConcentration/DosageKey Antitumor-Related FindingReference
Caspase-9 Inhibition Specific (Pharmacological)MC38, Panc02, HT29 cancer cellsNot specifiedShifted Hsp90 inhibitor-induced apoptosis towards caspase-independent cell death, enhancing tumor immunogenicity.[15]
Z-LEHD-fmk Caspase-9 (Irreversible)Prostate tumor LNCaP-Pro5 cells25 μmol/LPotently inhibited irofulven-induced DNA fragmentation, second only to the pan-caspase inhibitor.[14]
Belnacasan (VX-765) Caspase-1 (Reversible)Not specified for cancerNot specifiedPrimarily studied for inflammatory diseases by blocking the active site of Caspase-1.[13] Antitumor effects are less characterized.[13]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for assays commonly used to evaluate caspase inhibitors.

Protocol 1: In Vitro Apoptosis Assessment via Annexin V/PI Staining
  • Cell Culture: Cancer cell lines (e.g., HL-60, HepG2) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 6-well plates. For inhibitor studies, cells are pre-incubated with the caspase inhibitor (e.g., 50 μM Z-VAD-FMK) for 2 hours.[10] Subsequently, the apoptosis-inducing agent (e.g., a chemotherapeutic drug) is added, and cells are incubated for a specified period (e.g., 48 hours).

  • Staining: Cells are harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Protocol 2: In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Inoculation: A suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells) in PBS is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, apoptosis-inducing agent, agent + caspase inhibitor). The pan-caspase inhibitor Emricasan, for example, has been administered daily via intraperitoneal injection at 10 mg/kg/day in murine models.[5]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width^2).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, Western blotting for caspase activity).

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Cancer Cell Line Culture A2 Treatment with Inhibitor +/- Chemotherapeutic Agent A1->A2 A3 Apoptosis Assays (Annexin V, Caspase Activity) A2->A3 B1 Tumor Xenograft Implantation in Mice A3->B1 Promising candidates move to in vivo testing B2 Systemic Treatment (Vehicle, Drug, Drug + Inhibitor) B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Endpoint Analysis (Histology, Biomarkers) B3->B4

Caption: General experimental workflow for evaluating caspase inhibitors.

Conclusion and Future Perspectives

The choice between a specific and a pan-caspase inhibitor in cancer therapy is highly context-dependent.

  • Pan-caspase inhibitors offer a powerful tool for broadly shutting down apoptosis. While their direct application as antitumor agents is limited, they are invaluable in preclinical research to determine if a therapeutic agent acts via a caspase-dependent mechanism.[14] Their clinical development has faced challenges, including inadequate efficacy and potential side effects from inhibiting the non-apoptotic roles of caspases.[9]

  • Specific caspase inhibitors provide a more nuanced approach. Their potential lies not in broadly blocking cell death but in strategically modulating it. For instance, inhibiting caspase-9 can reroute chemotherapy-induced cell death towards a more immunogenic phenotype, thereby synergizing with immunotherapy.[15] This strategy transforms an inhibitor from a cell death blocker into an immunomodulatory agent.

Ultimately, the therapeutic utility of caspase inhibitors in oncology may not be as straightforward cell death inhibitors. Instead, their future likely lies in sophisticated combination therapies. Specific inhibitors could be used to steer cell death towards pathways that are more immunogenic or to block specific non-apoptotic caspase functions that promote tumor growth. Pan-caspase inhibitors, while less likely to see use as direct anticancer drugs, remain critical research tools and may find niche applications in mitigating therapy-related toxicities. Further research is essential to fully understand the diverse roles of caspases in cancer and to develop inhibitors that can be effectively integrated into treatment regimens.[9]

References

A Comparative Guide to Apoptosis Research: Ac-AAVALLPAVLLALLAP-LEVD-CHO vs. Ac-DEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of apoptosis research, the selection of appropriate molecular tools is paramount for elucidating the precise mechanisms of programmed cell death. Among the most crucial of these tools are caspase inhibitors, which allow for the targeted disruption of the apoptotic cascade. This guide provides a detailed comparison of two such inhibitors: Ac-AAVALLPAVLLALLAP-LEVD-CHO, a cell-permeable caspase-4 inhibitor, and Ac-DEVD-CHO, a potent inhibitor of caspase-3 and -7. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct applications and performance of these compounds in apoptosis models.

Introduction to Target Caspases

Apoptosis is executed by a family of cysteine proteases known as caspases. These enzymes are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7)[1].

  • Caspase-3 and Caspase-7 , the primary targets of Ac-DEVD-CHO , are executioner caspases. Once activated by initiator caspases, they cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing[2]. The sequence Asp-Glu-Val-Asp (DEVD) is a recognition motif found in key substrates like poly(ADP-ribose) polymerase (PARP), making DEVD-based peptides effective inhibitors of these caspases[3].

  • Caspase-4 , the target of This compound , is classified as an inflammatory caspase in humans (along with caspase-1 and -5)[4]. It plays a key role in the non-canonical inflammasome pathway by directly sensing intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a form of inflammatory cell death called pyroptosis[5]. However, emerging evidence also implicates caspase-4 in apoptosis induced by endoplasmic reticulum (ER) stress[6][7].

Inhibitor Profiles: A Head-to-Head Comparison

While both molecules are peptide aldehyde inhibitors, their design and primary applications differ significantly. The aldehyde functional group (-CHO) allows for reversible, competitive inhibition by forming a covalent bond with the active site cysteine of the target caspase.

FeatureThis compoundAc-DEVD-CHO
Primary Target(s) Caspase-4[3][8]Caspase-3, Caspase-7[9]
Peptide Sequence This compoundAc-DEVD-CHO
Inhibition Constant (Ki) Data not readily availableCaspase-3: ~0.23 nM[10], Caspase-7: ~1.6 nM
Cell Permeability Designed to be cell-permeable, likely via the long peptide chain[3][8]Generally requires cell permeabilization techniques for intracellular targets, though some studies use it directly in cell culture.
Primary Apoptotic Pathway ER stress-induced apoptosis, Inflammatory pyroptosisExtrinsic and Intrinsic apoptosis pathways

Mechanism of Action and Signaling Pathways

Ac-DEVD-CHO acts at the heart of the execution phase of apoptosis. By inhibiting caspase-3 and -7, it blocks the downstream events that lead to cell dismantling.

Apoptotic_Stimuli Apoptotic Stimuli (Intrinsic/Extrinsic) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimuli->Initiator_Caspases Caspase_3_7 Caspase-3 / Caspase-7 Initiator_Caspases->Caspase_3_7 Cellular_Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase_3_7->Cellular_Substrates Ac_DEVD_CHO Ac-DEVD-CHO Ac_DEVD_CHO->Caspase_3_7 Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Fig. 1: Inhibition of Executioner Caspases by Ac-DEVD-CHO.

This compound targets an upstream caspase involved in specific stress responses. The long N-terminal peptide sequence (AAVALLPAVLLALLAP) is a cell-penetrating peptide (CPP) designed to facilitate its entry across the cell membrane to reach its intracellular target, caspase-4. Its inhibitory action on caspase-4 can modulate both inflammatory responses and ER stress-induced apoptosis.

cluster_cell Cell Interior ER_Stress Endoplasmic Reticulum Stress Caspase_4 Caspase-4 ER_Stress->Caspase_4 Downstream_Events Downstream Apoptotic or Inflammatory Events Caspase_4->Downstream_Events Ac_AAV_LEVD_CHO_inside Ac-AAV...LEVD-CHO Ac_AAV_LEVD_CHO_inside->Caspase_4 Ac_AAV_LEVD_CHO_outside This compound Ac_AAV_LEVD_CHO_outside->Ac_AAV_LEVD_CHO_inside Cell Penetration Start Seed Cells for Experiment Treatment Treat with Apoptotic Stimulus (e.g., ER Stress Inducer for Caspase-4, Staurosporine for Caspase-3/7) Start->Treatment Inhibitor_Addition Add Inhibitor: - Group 1: Vehicle Control - Group 2: Ac-DEVD-CHO - Group 3: Ac-AAV...LEVD-CHO Treatment->Inhibitor_Addition Incubation Incubate for Defined Period Inhibitor_Addition->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Caspase_Assay Caspase Activity Assay Endpoint_Analysis->Caspase_Assay Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Endpoint_Analysis->Viability_Assay Western_Blot Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Cleaved Caspase-3) Endpoint_Analysis->Western_Blot

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Ac-AAVALLPAVLLALLAP-LEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Ac-AAVALLPAVLLALLAP-LEVD-CHO, a cell-permeable caspase-4 inhibitor, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling similar peptide aldehyde caspase inhibitors and chemical reagents in a laboratory setting.

It is imperative to obtain and consult the official Safety Data Sheet (SDS) from your supplier for this compound and to follow all applicable institutional, local, state, and federal regulations for waste disposal. The information presented here is for guidance and should supplement, not replace, the specific instructions provided by the manufacturer and your institution's safety protocols.

I. Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment should always be worn to minimize exposure and ensure personal safety.

Protective EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

II. Spill Management

In the event of a spill, prompt and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any potential vapors.

  • Containment: Prevent the spill from spreading. For liquid spills, use absorbent materials such as vermiculite, sand, or chemical absorbent pads.

  • Clean-up:

    • For small spills, carefully absorb the material with an inert absorbent.

    • Collect the absorbed material and any contaminated items (e.g., paper towels) into a designated, labeled, and sealed container for hazardous waste.

    • Clean the spill area with a suitable detergent and water.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

III. Disposal Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

General Guidance:

  • Do not dispose of down the drain or in regular trash.

  • All waste materials, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • The waste container should be stored in a designated, secure area, away from incompatible materials.

  • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.

The following diagram outlines a general workflow for the proper disposal of this compound.

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused Product & Contaminated Materials B Collect in a Labeled, Sealed Hazardous Waste Container A->B C Store in a Designated, Secure Area B->C D Arrange for Pickup by a Licensed Waste Disposal Service C->D E Ensure Compliance with All Regulations D->E

General Disposal Workflow for this compound

IV. Experimental Protocols and Signaling Pathways

This compound is a specific inhibitor of caspase-4. Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death) and inflammation. The handling and disposal protocols are not directly related to its mechanism of action in experimental settings, but understanding its biological role underscores the importance of preventing its release into the environment.

The general signaling pathway involving caspase activation is a key area of study for this compound. The following diagram illustrates a simplified logical relationship in an experimental context where this inhibitor might be used.

G cluster_experiment Experimental Logic A Cellular Stress Signal B Caspase-4 Activation A->B D Downstream Apoptotic Events B->D Leads to C This compound C->B Inhibits

Inhibitory Action of this compound

This guide provides foundational, immediate safety and logistical information for the proper handling and disposal of this compound. By adhering to these procedures and consulting the specific SDS from your supplier, you contribute to a safer research environment and ensure the responsible management of chemical reagents.

Personal protective equipment for handling Ac-AAVALLPAVLLALLAP-LEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ac-AAVALLPAVLLALLAP-LEVD-CHO, a cell-permeable caspase-4 inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general safety protocols for handling biologically active peptides and caspase inhibitors to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a peptide aldehyde designed to be cell-permeable and inhibit caspase-4, an enzyme involved in inflammatory responses and apoptosis. While specific toxicological data is unavailable, a risk assessment based on its intended biological activity and chemical class is essential.

Potential Hazards:

  • Biological Activity: As a caspase-4 inhibitor, accidental exposure could potentially interfere with cellular processes in the handler. The long-term effects of exposure are unknown.

  • Skin and Eye Irritation: Like many research chemicals, the powder and solutions may cause irritation upon contact with skin or eyes.

  • Respiratory Irritation: Inhalation of the lyophilized powder may cause respiratory tract irritation.

  • Unknown Toxicity: The full toxicological profile of this compound has not been established. It should be handled as a substance of unknown toxicity.

A laboratory-specific risk assessment should be conducted before commencing any work with this compound.[1][2][3][4]

Personal Protective Equipment (PPE)

The minimum required PPE should be worn at all times when handling this compound in any form (powder or solution).[5][6][7][8][9][10]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes.[5]
Face ShieldRecommended when handling larger quantities or if there is a significant splash risk.[6][9]
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[9]
Body Protection Lab CoatA standard cotton or cotton/poly blend lab coat is required. Ensure it is fully buttoned.[5][6]
Closed-toe ShoesRequired for all laboratory work.[6]
Respiratory Protection Dust Mask/RespiratorA dust mask or a fitted respirator (e.g., N95) should be considered when weighing or handling the lyophilized powder to prevent inhalation.[11]

Handling Procedures

Adherence to standard laboratory safety practices is crucial.

Preparation and Reconstitution
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a biosafety cabinet, especially when handling the powder form.

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[11][12]

  • Weighing: If weighing the powder, do so in a chemical fume hood on a properly tared weigh boat. Minimize the creation of dust.

  • Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent as recommended by the supplier (e.g., DMSO, DMF).[12] Add the solvent slowly to the side of the vial to avoid aerosolization. Gently swirl to dissolve; do not shake vigorously.[13]

Storage

Proper storage is critical to maintain the integrity and activity of the peptide.

FormStorage TemperatureAdditional Notes
Lyophilized Powder -20°C or colderStore in a tightly sealed container with a desiccant. Protect from light.[11][12][13]
Stock Solution -20°C or colderAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.[12][13]
Working Solution 2-8°CRecommended for short-term storage (up to a few days). For longer-term storage, freezing is recommended.

Spill and Exposure Procedures

Spill Response
  • Small Spills (Powder): Gently cover the spill with absorbent paper. Dampen the paper with a suitable solvent (e.g., 70% ethanol) to prevent dust from becoming airborne. Wipe up the spill and place the contaminated materials in a sealed bag for disposal as chemical waste.

  • Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for disposal as chemical waste.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Exposure Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Compound (Powder) Dispose of in its original container or a clearly labeled, sealed container as chemical waste.
Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Materials (e.g., pipette tips, gloves, paper towels) Place in a sealed, labeled bag or container for disposal as chemical waste.
Contaminated Glassware Decontaminate by soaking in a suitable cleaning solution (e.g., enzymatic detergent) followed by a bleach solution.[14] Rinse thoroughly. Alternatively, dispose of as contaminated glassware waste.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from receiving to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive Compound store_powder Store Lyophilized Powder at -20°C receive->store_powder Immediate Storage risk_assessment Conduct Risk Assessment store_powder->risk_assessment Before First Use don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_powder Weigh Powder in Fume Hood don_ppe->weigh_powder reconstitute Reconstitute in Sterile Solvent weigh_powder->reconstitute store_solution Store Stock Solution at -20°C reconstitute->store_solution experiment Perform Experiment store_solution->experiment Use Aliquots decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste Dispose of Waste as Hazardous decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.